molecular formula C36H69NO3 B15555976 C18:1 Ceramide-d7

C18:1 Ceramide-d7

Cat. No.: B15555976
M. Wt: 571.0 g/mol
InChI Key: OBFSLMQLPNKVRW-VUEBXAGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C18:1 Ceramide-d7 is a useful research compound. Its molecular formula is C36H69NO3 and its molecular weight is 571.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H69NO3

Molecular Weight

571.0 g/mol

IUPAC Name

(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2

InChI Key

OBFSLMQLPNKVRW-VUEBXAGJSA-N

Origin of Product

United States

Foundational & Exploratory

What is the precise molecular weight of C18:1 Ceramide-d7?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of C18:1 Ceramide-d7, its central role in cellular signaling, and detailed methodologies for its analysis. The information is tailored for professionals in research and drug development who are investigating the multifaceted roles of ceramides (B1148491) in health and disease.

Precise Molecular Weight of this compound

The precise molecular weight of a molecule is a fundamental property, crucial for accurate quantification and identification in mass spectrometry-based analyses. For isotopically labeled internal standards such as this compound, this precision is paramount for reliable experimental results.

The molecular formula for this compound is C₃₆H₆₂D₇NO₃. Its precise molecular weight, calculated as the monoisotopic mass, is determined by the sum of the exact masses of the most abundant isotopes of its constituent atoms.

ElementIsotopeQuantityPrecise Atomic Mass (Da)Total Mass (Da)
Carbon¹²C3612.000000432.000000
Hydrogen¹H621.00782562.485150
Deuterium (B1214612)²H (D)72.014102[1]14.098714[1]
Nitrogen¹⁴N114.003074[2][3][4]14.003074
Oxygen¹⁶O315.99491547.984745
Total 570.571683

Note: The molecular weight is often cited as approximately 570.98 g/mol , which is the formula weight calculated using the standard atomic weights of the elements (the weighted average of their natural isotopes).

Ceramide Signaling Pathways

Ceramides are central bioactive lipids that function as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. C18:1 ceramide, a specific species with an 18-carbon monounsaturated fatty acid chain, is involved in these critical pathways. There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

Caption: Major pathways of ceramide metabolism.

Experimental Protocols

Accurate quantification of C18:1 ceramide is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of complex lipid mixtures. This compound serves as an ideal internal standard for these assays due to its chemical similarity to the endogenous analyte and its distinct mass.

Lipid Extraction from Cells

A common and effective method for extracting ceramides and other lipids from cellular samples is a modified Bligh-Dyer or Folch extraction.

  • Cell Harvesting and Lysis:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells, often by sonication, in a solvent such as methanol (B129727).

  • Internal Standard Addition:

    • Add a known amount of this compound internal standard to the cell lysate. This is crucial for accurate quantification.

  • Solvent Extraction:

    • Add chloroform (B151607) and water to the methanol lysate to create a biphasic system (typically a final ratio of chloroform:methanol:water of 2:1:1 or similar).

    • Vortex the mixture vigorously to ensure thorough mixing and lipid extraction into the organic phase.

  • Phase Separation:

    • Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases. The lipids, including ceramides, will be in the lower chloroform phase.

  • Drying and Reconstitution:

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis, such as a chloroform:methanol mixture.

LC-MS/MS Analysis of Ceramides

The following provides a general workflow for the analysis of ceramides using LC-MS/MS.

Experimental_Workflow Sample_Prep Sample Preparation (Cell Lysis, Protein Quantification) Lipid_Extraction Lipid Extraction (Addition of C18:1-Ceramide-d7 IS) Sample_Prep->Lipid_Extraction LC_Separation Liquid Chromatography Separation (Reversed-Phase HPLC) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for ceramide analysis.

1. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase column, such as a C18 or a more specialized column like a diphenyl column, is typically used for ceramide separation.

  • Mobile Phases: A gradient elution is commonly employed using a two-solvent system. For example:

    • Mobile Phase A: Water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mobile Phase B: An organic solvent mixture such as acetonitrile/isopropanol with similar additives.

  • Gradient: The gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the hydrophobic ceramides.

2. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is a common method for analyzing ceramides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific molecules. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions.

    • For C18:1 Ceramide: The precursor ion corresponds to the protonated molecule [M+H]⁺. A characteristic product ion results from the fragmentation of the precursor, often corresponding to the loss of a water molecule and the sphingoid backbone.

    • For this compound: A similar transition is monitored, but the masses of the precursor and product ions will be shifted by 7 Da due to the deuterium labeling.

  • Data Analysis: The peak areas of the endogenous C18:1 ceramide and the this compound internal standard are integrated. The concentration of the endogenous ceramide is then calculated by comparing the ratio of the peak areas to a standard curve.

References

Synthesis and Isotopic Labeling of C18:1 Ceramide-d7 for Lipidomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and application of C18:1 Ceramide-d7 as an internal standard for accurate quantification in lipidomics studies. Detailed experimental protocols for lipid extraction and LC-MS/MS analysis are presented, along with insights into the role of C18:1 ceramide in cellular signaling pathways.

Introduction to C18:1 Ceramide and the Role of Isotopic Labeling in Lipidomics

Ceramides (B1148491) are a class of sphingolipids that are central to cellular structure and signaling. Composed of a sphingosine (B13886) backbone N-acylated with a fatty acid, ceramides vary in their acyl chain length and saturation, which in turn dictates their biological function. C18:1 ceramide, containing an oleoyl (B10858665) group, is a key player in various cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1]

The accurate quantification of individual ceramide species is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical tool for this purpose due to its high sensitivity and specificity.[2][3] However, the accuracy of LC-MS/MS-based quantification can be affected by variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards, such as this compound, is essential to correct for these variabilities, ensuring robust and reliable quantification.[2] Deuterium-labeled standards are physically and chemically almost identical to their endogenous counterparts, allowing them to mimic the behavior of the analyte during extraction and analysis.[4]

Synthesis and Isotopic Labeling of this compound

The synthesis of isotopically labeled ceramides, including this compound, is a critical process for providing the high-quality internal standards necessary for quantitative lipidomics. While commercially available from several suppliers, an understanding of the synthetic approach is valuable for researchers.

A common strategy for the synthesis of deuterated ceramides involves the coupling of an isotopically labeled fatty acid with a sphingosine backbone.[5]

General Synthetic Approach:
  • Preparation of Deuterated Oleic Acid (C18:1-d7): The synthesis of the deuterated fatty acid is a key step. This can be achieved through various organic synthesis methods. One approach involves the use of deuterated starting materials and reagents to introduce deuterium (B1214612) atoms at specific positions of the oleic acid chain.

  • Coupling with Sphingosine: The deuterated oleic acid is then activated, for example, using a coupling agent like PyBOP®, and reacted with a protected sphingosine derivative.[5]

  • Deprotection: The final step involves the removal of any protecting groups from the sphingosine backbone to yield the desired this compound.

The position and number of deuterium atoms can be precisely controlled during the synthesis, leading to standards like C18:1(d18:1/18:1-d7) or other labeling patterns. The resulting this compound is then purified, typically by chromatography, to ensure high purity for its use as an internal standard.

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol describes a standard method for extracting lipids, including ceramides, from plasma or tissue samples.[6]

Materials:

Procedure:

  • To a sample (e.g., 50 µL of plasma or homogenized tissue), add a solution of chloroform:methanol (1:2, v/v).

  • Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins.

  • Add chloroform and 0.25 M KCl to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Centrifuge the sample to pellet the protein precipitate and separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as heptane:chloroform:methanol (95:2.5:2.5).[6]

Quantitative Analysis of C18:1 Ceramide by LC-MS/MS

This section outlines a typical LC-MS/MS method for the quantification of C18:1 ceramide using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for ceramide separation (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).[7]

  • Mobile Phase A: Water with 0.2% formic acid.[8]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[3][8]

  • Injection Volume: 5-10 µL.[3][7]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the ceramides. For example:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-16 min: Hold at 100% B

    • 16-17 min: Return to 50% B

    • 17-22 min: Re-equilibration at 50% B[8]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for C18:1 ceramide and its deuterated internal standard are monitored. A common product ion for ceramides is m/z 264.2, which corresponds to the sphingosine backbone.[9][10]

    • C18:1 Ceramide (d18:1/18:1): The precursor ion will be the [M+H]+ adduct.

    • This compound (d18:1-d7/18:1): The precursor ion will be the [M+H]+ adduct of the deuterated molecule.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous C18:1 ceramide and the this compound internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of C18:1 ceramide and a fixed concentration of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of C18:1 ceramide in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

The following tables summarize representative quantitative data for C18:1 ceramide in human plasma, demonstrating the application of quantitative lipidomics in clinical research.

Table 1: Representative Concentrations of Ceramides in Human Serum from a Study on Normal Pregnancy. [7]

Ceramide SpeciesMean Concentration (nM)
Cer(d18:1/16:0)270
Cer(d18:1/18:0)99
Cer(d18:1/24:1)769

Table 2: C18 Ceramide Levels and Association with Overall Survival in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients. [11]

CohortC18 Ceramide LevelAssociation with Overall SurvivalHazard Ratio (95% CI)p-value
mCRPC Patients≥ 30 ng/mLPoorer Overall Survival3.59 (1.51–8.52)0.004
mCRPC Patients< 30 ng/mLBetter Overall Survival

Table 3: Example Calibration Curve Data for Deuterated Ceramide Standards in Spiked Human Plasma. [10]

Deuterated StandardConcentration Range (ng/mL)R² Value
C16 Ceramide-d72.2 - 1090> 0.95
C18 Ceramide-d71.2 - 575> 0.95
C24 Ceramide-d72.6 - 1315> 0.95

C18:1 Ceramide in Cellular Signaling

C18:1 ceramide is not just a structural component of cell membranes but also a critical signaling molecule involved in fundamental cellular processes, most notably apoptosis (programmed cell death).

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide accumulation, triggered by various cellular stresses or receptor-mediated signals, can initiate a cascade of events leading to apoptosis. The pathway involves the activation of protein phosphatases and kinases, culminating in the activation of caspases, the executioners of apoptosis.

Ceramide_Apoptosis_Pathway Stress Cellular Stress / TNF-α Ceramide C18:1 Ceramide Accumulation Stress->Ceramide Induces PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates p38MAPK p38 MAPK Ceramide->p38MAPK Activates ERK12 ERK1/2 (Dephosphorylation) Ceramide->ERK12 Inhibits Akt Akt (PKB) (Pro-survival) PP2A->Akt Dephosphorylates (Inactivates) Mitochondrion Mitochondrion Akt->Mitochondrion Inhibits Apoptosis p38MAPK->Mitochondrion Promotes Mitochondrial Permeabilization ERK12->Mitochondrion Inhibits Mitochondrial Permeabilization CytoC Cytochrome c Release Mitochondrion->CytoC SMAC SMAC/Diablo Release Mitochondrion->SMAC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) SMAC->Casp9 Promotes Activation Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM) Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Integration Peak Integration (Analyte and IS) DataProcessing->Integration Calibration Calibration Curve Construction DataProcessing->Calibration Quantification Quantification of C18:1 Ceramide Integration->Quantification Calibration->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

C18:1 Ceramide-d7 CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of C18:1 Ceramide-d7, a deuterated analog of C18:1 ceramide, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in research, and detailed experimental protocols, with a focus on its use as an internal standard in mass spectrometry-based lipidomics.

Core Chemical Properties and Data

This compound, with the CAS number 1942907-50-7, is a synthetic, deuterated version of N-oleoyl-D-erythro-sphingosine.[1][2][3][4][5] The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices.

Below is a summary of its key chemical and physical properties:

PropertyValueReference
CAS Number 1942907-50-7
Molecular Formula C₃₆H₆₂D₇NO₃
Molecular Weight 570.98 g/mol
Purity >99%
Physical State Typically supplied as a solution or powder.
Storage Temperature -20°C
Stability At least 1 year at -20°C.

Applications in Research

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of C18:1 ceramide and other related ceramide species in various biological samples, including plasma, serum, and tissue homogenates. Its use is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of quantitative lipidomic studies.

Ceramides (B1148491), including C18:1 ceramide, are bioactive lipids that play a central role in numerous cellular processes. Understanding their signaling pathways is critical in many areas of research, including cancer biology, metabolic diseases, and neurodegenerative disorders.

Ceramide Signaling and Metabolism

Ceramides are synthesized and metabolized through a network of interconnected pathways. The two primary routes for ceramide generation are the de novo synthesis pathway and the salvage pathway.

Ceramide_Metabolism Ceramide Metabolism and Signaling Overview cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingomyelin->Ceramide SMase

Caption: Overview of ceramide metabolism and its role in downstream signaling pathways.

Experimental Protocols: Quantification of Ceramides by LC-MS/MS

The following provides a generalized workflow for the quantification of C18:1 ceramide in biological samples using this compound as an internal standard.

LCMS_Workflow LC-MS/MS Workflow for Ceramide Quantification Sample_Collection Biological Sample (Plasma, Tissue, etc.) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction Lipid Extraction (e.g., Bligh-Dyer or Protein Precipitation) Spiking->Extraction Dry_Reconstitute Dry Down and Reconstitute in Injection Solvent Extraction->Dry_Reconstitute LC_Separation Liquid Chromatography (Reversed-Phase C18 or C8 column) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM/SRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for quantifying ceramides using LC-MS/MS.

Sample Preparation
  • Internal Standard Spiking : To a known amount of biological sample (e.g., 50-100 µL of plasma or a specific weight of homogenized tissue), add a known amount of this compound.

  • Lipid Extraction :

    • For Plasma/Serum (Protein Precipitation) : Add a volume of cold organic solvent (e.g., isopropanol (B130326) or a methanol (B129727):chloroform mixture) to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the lipids.

    • For Tissues (Liquid-Liquid Extraction) : Homogenize the tissue in a suitable buffer. Perform a Bligh and Dyer extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.

  • Drying and Reconstitution : Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation :

    • Column : A reversed-phase column, such as a C8 or C18, is typically used for the separation of ceramide species.

    • Mobile Phase : A gradient of two mobile phases is commonly employed. For example, Mobile Phase A could be water with a small percentage of formic acid and ammonium (B1175870) formate, and Mobile Phase B could be a mixture of acetonitrile (B52724) and isopropanol with similar additives. The gradient is programmed to elute the ceramides based on their hydrophobicity.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the endogenous C18:1 ceramide and the this compound internal standard.

Data Analysis

The concentration of endogenous C18:1 ceramide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve generated using known concentrations of a C18:1 ceramide standard.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of ceramides in health and disease. Its use as an internal standard in LC-MS-based lipidomics allows for the accurate and precise quantification of endogenous C18:1 ceramide, facilitating a deeper understanding of its biological functions and its potential as a biomarker and therapeutic target. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of robust and reliable experimental studies.

References

Biological function of C18:1 ceramide in cellular signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the specific biological function of a ceramide molecule is largely dictated by the length of its fatty acid chain.[1] This guide focuses on C18:1 ceramide, a long-chain ceramide species, and its intricate involvement in key cellular signaling pathways. For researchers, scientists, and drug development professionals, understanding the nuanced functions of C18:1 ceramide is crucial for elucidating disease mechanisms and identifying novel therapeutic targets.

C18:1 Ceramide in Apoptosis

C18:1 ceramide is a significant mediator of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[3][4] Elevated levels of C18:1 ceramide have been shown to induce apoptosis in various cancer cell lines.[1][5] Mechanistically, C18:1 ceramide can accumulate in mitochondria, leading to the formation of channels that increase the permeability of the outer mitochondrial membrane. This facilitates the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.[3]

One of the key mechanisms by which C18:1 ceramide promotes apoptosis is through its interaction with and regulation of key signaling proteins. It has been shown to activate p38 mitogen-activated protein kinase (MAPK), which subsequently leads to the dephosphorylation and inactivation of the pro-survival kinase Akt.[3][6] This inhibition of Akt signaling promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, further amplifying the apoptotic signal.[3][6]

C18:1 Ceramide C18:1 Ceramide p38 MAPK p38 MAPK C18:1 Ceramide->p38 MAPK activates Mitochondrion Mitochondrion C18:1 Ceramide->Mitochondrion permeabilizes Akt Akt p38 MAPK->Akt inhibits Bax Bax Akt->Bax inhibits Bax->Mitochondrion translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

C18:1 Ceramide-Induced Apoptotic Signaling Pathway

C18:1 Ceramide in Cell Cycle Arrest

In addition to inducing apoptosis, C18:1 ceramide plays a role in halting cell cycle progression, primarily at the G0/G1 phase.[7] This function is critical in the context of cancer biology, where uncontrolled cell proliferation is a hallmark. The addition of exogenous C6-ceramide, a cell-permeable analog, has been shown to induce a dramatic arrest in the G0/G1 phase of the cell cycle in leukemia cells.[7]

The molecular mechanisms underlying ceramide-induced cell cycle arrest involve the modulation of key cell cycle regulatory proteins. C2-ceramide has been observed to up-regulate the expression of the cyclin-dependent kinase inhibitor p21 and down-regulate the expression of cyclin D1.[2] This leads to the inhibition of cyclin-dependent kinases (CDKs) that are necessary for progression through the G1 phase.

C18:1 Ceramide C18:1 Ceramide p21 p21 C18:1 Ceramide->p21 up-regulates Cyclin D1 Cyclin D1 C18:1 Ceramide->Cyclin D1 down-regulates CDK4/6 CDK4/6 p21->CDK4/6 inhibits Cyclin D1->CDK4/6 activates G1 Phase Progression G1 Phase Progression CDK4/6->G1 Phase Progression Cell Cycle Arrest Cell Cycle Arrest G1 Phase Progression->Cell Cycle Arrest C18:1 Ceramide C18:1 Ceramide LC3B LC3B C18:1 Ceramide->LC3B induces lipidation Mitochondrion Mitochondrion C18:1 Ceramide->Mitochondrion localizes to LC3B-II LC3B-II LC3B->LC3B-II LC3B-II->Mitochondrion binds to Autophagosome Autophagosome Mitochondrion->Autophagosome engulfed by Mitophagy Mitophagy Autophagosome->Mitophagy Lethal Autophagy Lethal Autophagy Mitophagy->Lethal Autophagy Start Sample (Cells/Tissues) Extract Lipid Extraction (Chloroform/Methanol) Start->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI, MRM) LC->MS End Data Analysis MS->End

References

The Diverse World of Ceramides: A Technical Guide to Their Species, Analysis, and Signaling Roles in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are not merely structural components of cell membranes but also potent bioactive molecules implicated in a vast array of cellular processes. From orchestrating apoptosis to modulating inflammatory responses, the specific function of a ceramide is intricately linked to its molecular structure, particularly the length and saturation of its acyl chain. This technical guide provides an in-depth exploration of the diversity of ceramide species across various mammalian tissues, details the experimental protocols for their analysis, and visualizes their complex signaling networks.

Quantitative Distribution of Ceramide Species in Mammalian Tissues

The relative abundance of different ceramide species varies significantly among mammalian tissues, reflecting the specialized functions of each organ. This diversity is largely governed by the tissue-specific expression of ceramide synthases (CerS), a family of enzymes each with a preference for producing ceramides with specific acyl chain lengths.[1] The following tables summarize the quantitative distribution of major ceramide species across several mammalian tissues, as determined by liquid chromatography-mass spectrometry (LC-MS/MS).

Table 1: Relative Abundance (%) of Ceramide Species in Various Mouse Tissues

Ceramide SpeciesBrainLiverKidneyLungSpleen
C16:0 LowLowModerateHighModerate
C18:0 HighLowLowLowLow
C20:0 LowHighModerateLowLow
C22:0 LowHighHighLowLow
C24:0 HighHighHighHighHigh
C24:1 HighHighHighHighHigh

Data compiled from multiple sources, reflecting general trends.[1][2] Brain tissue is notably enriched in C18:0, C24:0, and C24:1 ceramides, consistent with the high expression of CerS1 and CerS2.[1][3] The liver and kidney show a predominance of very-long-chain (VLC) ceramides (C20-C24), aligning with high CerS2 expression.[1] In contrast, the lung exhibits a high proportion of C16:0 ceramide, suggesting a significant role for CerS5/6.[1]

Table 2: Predominant Ceramide Species in Rat Heart, Liver, and Muscle

Ceramide SpeciesHeart (pmol/mg protein)Liver (pmol/mg protein)Muscle (pmol/mg protein)
C16:0 ~150~100~50
C18:0 ~100~20~20
C18:1 ~10~5~5
C20:0 ~50~80~15
C24:0 ~80~150~30
C24:1 ~60~120~25

Data adapted from Kasumov et al. (2010).[4][5] This study highlights that C16:0 and C18:0 ceramides are predominant in the rat myocardium, while the liver is rich in C16:0, C24:0, and C24:1 species.[4]

Table 3: Ceramide Class Composition in Human and Mouse Stratum Corneum (% of total ceramides)

Ceramide ClassHuman SCMouse SC
Sphingosine-type ~10%~90%
Phytosphingosine-type ~35%~1%
6-hydroxy sphingosine-type ~45%Undetectable
α-hydroxy FA-type HighLow
β-hydroxy FA-type LowHigh
ω-hydroxy FA-type LowHigh

Data from Uchida et al. (2021).[6] The composition of ceramides in the stratum corneum, crucial for the skin's barrier function, shows significant differences between humans and mice.[6] Human SC is rich in phytosphingosine (B30862) and 6-hydroxy sphingosine-type ceramides, while mouse SC is dominated by sphingosine-type ceramides.[6]

Experimental Protocols for Ceramide Analysis

The accurate quantification of individual ceramide species from complex biological matrices is a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[7]

Lipid Extraction from Tissues

A robust lipid extraction method is critical for obtaining accurate and reproducible results. The Bligh and Dyer method is a commonly used protocol.[4]

Protocol: Modified Bligh and Dyer Lipid Extraction

  • Homogenization: Homogenize 10-20 mg of frozen tissue powder in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography Separation

Reverse-phase chromatography is typically employed to separate ceramide species based on their hydrophobicity, which is influenced by the length and saturation of the acyl chain.

Typical LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[8]

  • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[8]

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute ceramides with increasing hydrophobicity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-55 °C.

Tandem Mass Spectrometry (MS/MS) Detection

Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramide analysis. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification, offering high selectivity and sensitivity.

Key MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: The protonated molecule [M+H]⁺ is typically selected.

  • Product Ion: A characteristic fragment ion corresponding to the sphingoid backbone (e.g., m/z 264.27 for sphingosine-based ceramides) is monitored.[9]

  • Internal Standards: The use of stable isotope-labeled or odd-chain ceramide internal standards (e.g., C17:0 ceramide) is crucial for accurate quantification to correct for variations in extraction efficiency and instrument response.[4]

Visualization of Key Pathways and Workflows

Ceramide Metabolism Pathways

Ceramides are synthesized and metabolized through a network of interconnected pathways. The de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway are the three major routes for ceramide generation.

Ceramide_Metabolism cluster_denovo De Novo Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids GCS, etc. Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS (Salvage Pathway) S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Complex_Sphingolipids->Ceramide Glycosidases

Caption: Overview of ceramide metabolism pathways.

Experimental Workflow for Ceramide Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of ceramide species from tissue samples using LC-MS/MS.

Ceramide_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Lipid_Extraction LC_Separation LC Separation (C18 Column) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for ceramide analysis.

Diverse Signaling Roles of Ceramide Species

Different ceramide species can trigger distinct downstream signaling cascades, leading to diverse cellular outcomes. This diagram illustrates the differential roles of long-chain versus very-long-chain ceramides.

Ceramide_Signaling Long_Chain_Ceramides Long-Chain Ceramides (e.g., C16:0, C18:0) Apoptosis Apoptosis Long_Chain_Ceramides->Apoptosis Inflammation Inflammation Long_Chain_Ceramides->Inflammation Insulin_Resistance Insulin Resistance Long_Chain_Ceramides->Insulin_Resistance Cell_Growth_Arrest Cell Growth Arrest Long_Chain_Ceramides->Cell_Growth_Arrest VLC_Ceramides Very-Long-Chain Ceramides (e.g., C24:0, C24:1) Membrane_Integrity Membrane Integrity & Barrier Function VLC_Ceramides->Membrane_Integrity

Caption: Differential signaling roles of ceramide species.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for C18:1 Ceramide-d7. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to ensure the integrity and reliability of this critical deuterated lipid standard in their experimental workflows.

Introduction to this compound

This compound is a deuterated analog of C18:1 ceramide (N-oleoyl-sphingosine), a bioactive sphingolipid implicated in a multitude of cellular processes, including apoptosis, cell signaling, and membrane structure. The incorporation of seven deuterium (B1214612) atoms into the sphingosine (B13886) backbone provides a stable isotopic label, making it an invaluable internal standard for mass spectrometry-based lipidomics. Its accurate quantification is paramount for understanding the roles of specific ceramide species in health and disease. Maintaining the chemical stability of this compound is therefore crucial for generating reproducible and accurate experimental data.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of this compound. The following conditions are recommended based on supplier datasheets and general principles of lipid chemistry.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or belowMinimizes enzymatic and non-enzymatic degradation
Form As a dry powder or in a suitable organic solventPrevents hydrolysis
Container Amber glass vial with a Teflon-lined capProtects from light and prevents leaching of plasticizers
Atmosphere Under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation

Stability Profile of this compound

This compound is a relatively stable molecule when stored under the recommended conditions. However, like all lipids, it is susceptible to degradation over time and under various stress conditions. The two primary degradation pathways are hydrolysis and oxidation.

Long-Term Stability

Under recommended storage conditions, this compound exhibits good long-term stability.

Table 2: Long-Term Stability Data

SupplierProduct FormStorage TemperatureStated Stability
Avanti Polar LipidsPowder & Solution-20°C≥ 1 year[1][2]
Cayman ChemicalSolution-20°C≥ 2 years[3]
Cayman ChemicalPowder (non-deuterated)-20°C≥ 4 years[4][5]

It is important to note that the stability of this compound in solution may be dependent on the solvent. For long-term storage, a non-polar organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) is recommended.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionParametersExpected Degradation ProductsIllustrative % Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24hSphingosine-d7, Oleic acid10-15%
Base Hydrolysis 0.1 M NaOH at 60°C for 18hSphingosine-d7, Oleic acid15-25%
Oxidation 3% H₂O₂ at RT for 4hOxidized this compound5-10%
Thermal Degradation 105°C (dry powder) for 48hVarious degradation products5-10%
Photodegradation UV light (254 nm) for 48hMinimal degradation<5%

Note: The percentage of degradation is illustrative and will depend on the specific experimental conditions.

Degradation Pathways

The primary chemical degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the oleoyl (B10858665) (C18:1) acyl chain.

Start This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (105°C, solid) Start->Thermal Photo Photodegradation (UV light) Start->Photo Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Sphingosine Sphingosine-d7 SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate-d7 (S1P-d7) SphK->S1P S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) S1PRs->Cellular_Responses Oleic_Acid Oleic Acid Receptors Fatty Acid Receptors (e.g., GPR40/FFAR1) Oleic_Acid->Receptors Signaling_Pathways Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK) Receptors->Signaling_Pathways Cellular_Effects Cellular Effects (e.g., Insulin secretion, Gene expression) Signaling_Pathways->Cellular_Effects

References

Navigating the Solubility of C18:1 Ceramide-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of C18:1 Ceramide-d7 (N-oleoyl-D-erythro-sphingosine-d7), a critical deuterated sphingolipid for research in cell signaling, metabolism, and drug development. This document is intended for researchers, scientists, and professionals in drug development who utilize ceramides (B1148491) in their experimental workflows.

Executive Summary

This compound is a key bioactive lipid involved in a multitude of cellular processes, including apoptosis, autophagy, and cell cycle arrest. Its utility as an internal standard in mass spectrometry-based lipidomics is well-established. However, its lipophilic nature presents significant challenges in handling and delivery for in vitro and in vivo studies. This guide outlines the solubility of this compound in common organic solvents, provides detailed experimental protocols for solubility determination and solution preparation, and illustrates its critical signaling pathways.

Solubility Characteristics of this compound

The solubility of long-chain ceramides, including the deuterated this compound, is generally poor in aqueous solutions and varies considerably across different organic solvents. Precise quantitative solubility data for this compound is not widely published. The data presented below is compiled from manufacturer technical data sheets for structurally similar C18 ceramides and should be considered as close approximations. Researchers are advised to perform their own solubility assessments for their specific experimental conditions.

Table 1: Quantitative Solubility of C18 Ceramides in Organic Solvents

SolventC18:1 Ceramide (non-deuterated)C18 Ceramide (d18:1/18:0)C18 L-erythro Ceramide
Dimethylformamide (DMF)0.1 mg/mL[1]~0.15 mg/mL[2][3]Not Available
Dimethyl Sulfoxide (DMSO)Soluble (concentration not specified)[4]Not Available2 mg/mL (with sonication)[5]
ChloroformSoluble (concentration not specified)[1]Soluble (concentration not specified)[3]10 mg/mL
Chloroform:Methanol (2:1, v/v)Not Available5 mg/mL[3]Not Available
Ethanol (B145695)Not AvailableSoluble when heated[3]Not Available

Note: The data provided are for non-deuterated or closely related C18 ceramide species and should be used as a guideline for this compound.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol outlines a method to determine the equilibrium (thermodynamic) solubility of this compound in an organic solvent of choice.

Materials:

  • This compound (solid powder)

  • Organic solvent of choice (e.g., DMSO, ethanol, chloroform)

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be more than the estimated solubility.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 1-5 mg/mL).

  • Dissolution: To aid dissolution, gently warm the solution in a water bath (not exceeding 37°C) and/or sonicate briefly. Vortex thoroughly until the solid is completely dissolved. Visually inspect for any particulate matter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to purge the vial with an inert gas like argon or nitrogen before capping to minimize oxidation.

Signaling Pathways of C18:1 Ceramide

C18:1 Ceramide is a potent signaling molecule that primarily mediates anti-proliferative and pro-death cellular responses. Its effects are often initiated through its accumulation in cellular membranes, leading to the activation of downstream effector pathways.

C18:1 Ceramide-Induced Apoptosis and Autophagy

Increased levels of C18-ceramide can trigger cell death through both apoptosis and a specific form of autophagy known as mitophagy.[6] In glioma cells, elevated C18-ceramide levels lead to the inhibition of cell viability through the activation of ER stress, induction of lethal autophagy, and modulation of the PI3K/AKT pathway.[6][7]

C18_Ceramide_Signaling C18_Cer C18:1 Ceramide ER_Stress ER Stress C18_Cer->ER_Stress induces PI3K_AKT PI3K/AKT Pathway C18_Cer->PI3K_AKT inhibits Mitochondria Mitochondria C18_Cer->Mitochondria targets Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_AKT->Apoptosis suppresses LC3BII LC3B-II Mitochondria->LC3BII binds to Autophagosome Autophagosome LC3BII->Autophagosome recruits Mitophagy Lethal Mitophagy Autophagosome->Mitophagy leads to Cell_Death Cell Death Mitophagy->Cell_Death Apoptosis->Cell_Death

C18:1 Ceramide Signaling Pathway

C18-ceramide can directly interact with LC3B-II on the mitochondrial membrane, anchoring autophagosomes to the mitochondria and inducing lethal mitophagy.[6][8]

Experimental Workflows

Workflow for Preparing Ceramide Solutions for In Vitro Assays

The following diagram illustrates a typical workflow for preparing this compound solutions for use in cell culture experiments.

Ceramide_Preparation_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve stock Prepare Stock Solution (e.g., 1-5 mg/mL) dissolve->stock store Store at -20°C stock->store dilute Dilute Stock in Cell Culture Medium stock->dilute treat Treat Cells dilute->treat end End treat->end

Ceramide Solution Preparation Workflow

Conclusion

While the inherent low solubility of this compound presents a challenge, appropriate selection of organic solvents and careful preparation techniques can ensure its effective use in research. This guide provides a foundational understanding of its solubility characteristics and offers practical protocols and insights into its biological roles. For novel applications, it is imperative that researchers empirically determine the optimal solubilization and delivery methods for their specific experimental systems.

References

C18:1 Ceramide-d7 provider and purity specifications for research use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C18:1 Ceramide-d7, a critical tool for researchers in the fields of lipidomics, cell signaling, and drug development. This deuterated analog of C18:1 ceramide serves as an invaluable internal standard for mass spectrometry-based quantification and as an exogenous agent to probe the intricate roles of ceramides (B1148491) in cellular processes.

This compound: Providers and Purity Specifications

For research applications demanding high purity and lot-to-lot consistency, several reputable suppliers offer this compound. The following table summarizes the key specifications from major providers.

ProviderProduct NameCatalog Number (Example)PurityFormatStorage Temperature
Avanti Polar Lipids (distributed by Sigma-Aldrich/Merck) This compound (d18:1-d7/18:1)860747>99%[1][2]Solution (1 mg/mL in Chloroform:Methanol) or Powder-20°C[1][2]
Cayman Chemical C18 Ceramide-d7 (d18:1-d7/18:0)1840942-14-4≥99% deuterated forms (d1-d7)[3]Crystalline Solid-20°C

Note: Product details and availability may vary. Researchers should consult the respective provider's website for the most current information.

The Role of C18:1 Ceramide in Cellular Signaling

Ceramides, including C18:1 ceramide, are bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. They are central to the regulation of cellular processes such as apoptosis, cell cycle arrest, and senescence. An overview of the ceramide-mediated apoptosis pathway is presented below.

Ceramide_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors Stress Stress SMase Sphingomyelinase (SMase) Stress->SMase TNF-alpha TNF-alpha TNF-alpha->SMase Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis SMase->Sphingomyelin PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A KSR Kinase Suppressor of Ras (KSR) Ceramide->KSR SAPK_JNK SAPK/JNK Cascade Ceramide->SAPK_JNK Apoptosis Apoptosis PP1_PP2A->Apoptosis KSR->Apoptosis SAPK_JNK->Apoptosis

Ceramide-Mediated Apoptosis Signaling Pathway.

Experimental Protocols Utilizing this compound

The deuterated nature of this compound makes it an ideal internal standard for the accurate quantification of endogenous C18:1 ceramide levels by liquid chromatography-mass spectrometry (LC-MS). It can also be introduced into cell cultures to study its effects on cellular processes.

Quantification of Endogenous Ceramides by LC-MS/MS

This protocol provides a general framework for the analysis of ceramides in biological samples.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells, Tissue) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (e.g., C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (e.g., ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for Ceramide Quantification using LC-MS/MS.

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract lipids, including ceramides, from the biological matrix.

  • Procedure:

    • To a known amount of sample (e.g., 100 µL of plasma or 1x10^6 cells), add a precise amount of this compound internal standard solution.

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.

    • Vortex thoroughly and incubate at room temperature with agitation.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis:

  • Objective: To separate and detect endogenous ceramides and the this compound internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for ceramide separation.

    • Mobile Phases: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be water with a small percentage of formic acid and ammonium (B1175870) formate, and Mobile Phase B could be a mixture of acetonitrile (B52724) and isopropanol (B130326) with similar additives.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the ceramides.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for ceramide analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipids. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard.

3. Data Analysis:

  • Objective: To calculate the concentration of endogenous ceramides.

  • Procedure:

    • Integrate the peak areas for the endogenous C18:1 ceramide and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of a non-deuterated C18:1 ceramide standard.

    • Determine the concentration of the endogenous C18:1 ceramide in the sample by comparing its peak area ratio to the standard curve.

Cell Culture Treatment with C18:1 Ceramide
  • Objective: To investigate the biological effects of exogenous C18:1 ceramide on cultured cells.

  • Procedure:

    • Preparation of Ceramide Stock Solution: Dissolve C18:1 Ceramide in a suitable organic solvent such as ethanol (B145695) or DMSO to create a concentrated stock solution.

    • Cell Seeding: Plate cells at the desired density in culture plates and allow them to adhere overnight.

    • Treatment:

      • Dilute the ceramide stock solution in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is non-toxic to the cells (typically <0.1%).

      • Remove the old medium from the cells and replace it with the ceramide-containing medium.

      • Include a vehicle control (medium with the same concentration of the organic solvent but without ceramide).

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Downstream Analysis: Following treatment, cells can be harvested and analyzed for various endpoints, such as apoptosis (e.g., by Annexin V staining or caspase activity assays), cell viability (e.g., by MTT assay), or changes in gene or protein expression.

Conclusion

This compound is an indispensable tool for researchers investigating the complex roles of ceramides in health and disease. Its high purity and the availability of well-established analytical and cell-based protocols enable precise quantification and functional studies. This guide provides a foundational understanding to aid in the successful application of this compound in your research endeavors.

References

The Abundance and Biological Significance of C18:1 Ceramide in Human Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of C18:1 ceramide in human plasma and tissues, detailed experimental protocols for its quantification, and a summary of its involvement in key cellular signaling pathways. Ceramide (d18:1/18:1), a member of the sphingolipid family, is a critical bioactive lipid that plays a pivotal role in a multitude of cellular processes, ranging from structural membrane integrity to the regulation of cell death, proliferation, and stress responses. Its levels are increasingly recognized as a biomarker in various pathological conditions, making its accurate quantification and understanding of its biological roles paramount for disease diagnostics and therapeutic development.

Quantitative Abundance of C18:1 Ceramide

The concentration of C18:1 ceramide, along with other ceramide species, varies significantly across different human tissues and in plasma. These levels are influenced by a range of factors including age, sex, diet, and the presence of metabolic diseases.[1] The following tables summarize the quantitative data for C18:1 ceramide and other major ceramides (B1148491) in human plasma and select tissues as reported in the literature.

Table 1: Ceramide Concentrations in Human Plasma
Ceramide Species Concentration Range (µM) Mean Concentration (µM) Condition Analytical Method Reference
C18:1 Ceramide0.09 - 0.14 (for C18:0)~0.115 (for C18:0)Healthy AdultsLC-MS/MS[1]
C16:0 Ceramide0.26 - 0.34~0.30Healthy AdultsLC-MS/MS[1]
C24:1 Ceramide0.96 - 1.35~1.155Healthy AdultsLC-MS/MS[1]
Total CeramideSignificantly higher in obese vs. lean-Obese vs. LeanLC-MS/MS[2]
C18:1 CeramideSignificantly higher in obese vs. lean-Obese vs. LeanLC-MS/MS[2]

Note: Data for C18:1 ceramide is often grouped with C18:0 ceramide in some studies. The provided ranges and means should be interpreted with this consideration.

Table 2: Ceramide Content in Human Adipose Tissue
Ceramide Species Condition Key Findings Reference
C18:1 CeramideObese MalesIncreased compared to lean males[2]
C18:0 CeramideObese vs. LeanNo significant difference[2]
Total CeramideObese vs. Lean FemalesPositive correlation with HOMA-IR[2]
Table 3: Ceramide Content in Human Stratum Corneum
Ceramide Species Relative Abundance Key Features Reference
Multiple Ceramide ClassesHigh levels compared to other tissuesEssential for skin barrier function[3]
C18 Long-Chain Base28.6% of total LCBsMost abundant long-chain base[3]
Table 4: Ceramide Content in Human Glioma Tissue
Ceramide Species Condition Key Findings Reference
C18:0 CeramideGlioma vs. ControlSignificantly lower in glioma tissue[4]

Experimental Protocols for Ceramide Quantification

The accurate quantification of C18:1 ceramide and other ceramide species in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This technique offers high sensitivity and specificity, allowing for the resolution of individual ceramide species.[5]

Sample Preparation

2.1.1. Human Plasma:

  • Thawing and Aliquoting: Plasma samples are thawed on ice, and a small aliquot (e.g., 50 µL) is transferred to a glass tube.[6]

  • Internal Standard Spiking: A solution containing a known concentration of an internal standard, such as C17:0 ceramide, is added to each sample to correct for extraction efficiency and instrument variability.[6]

  • Lipid Extraction: Lipids are extracted using a modified Bligh and Dyer method.[6] A common solvent mixture is chloroform:methanol (B129727) (1:2, v/v).[6] After vortexing and centrifugation, the lower organic phase containing the lipids is collected.[6]

  • Solid-Phase Extraction (Optional but Recommended for Plasma): To remove interfering lipids, the extracted lipids can be further purified using silica (B1680970) gel column chromatography.[6][7]

  • Drying and Reconstitution: The final lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.[8][9]

2.1.2. Human Tissues:

  • Homogenization: A small piece of tissue (e.g., 20 mg) is homogenized in a chilled buffer.[10]

  • Internal Standard Spiking and Lipid Extraction: Similar to plasma, an internal standard is added, followed by lipid extraction using a solvent mixture like chloroform:methanol.[6][10]

  • Phase Separation and Collection: The mixture is centrifuged to separate the phases, and the organic phase is collected.[6] The extraction process may be repeated to improve recovery.[10]

  • Drying and Reconstitution: The collected organic phases are combined, dried, and reconstituted for analysis.[10]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[6][10] A reverse-phase column, such as a C8 or C18 column, is typically used to separate the different ceramide species based on their hydrophobicity.[6][11] The separation is achieved using a gradient of mobile phases, for example, a water-based solvent and an organic solvent mixture like acetonitrile/isopropanol.[6]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.[6] Electrospray ionization (ESI) in the positive ion mode is commonly used to ionize the ceramide molecules.[8]

  • Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored.[8][9] The peak area of each endogenous ceramide is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve generated from standards of known concentrations.[6]

Signaling Pathways and Biological Roles of C18:1 Ceramide

Ceramides, including C18:1 ceramide, are central signaling molecules involved in a variety of cellular processes.[12] They can be generated through several pathways, including the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[1][13]

Key Signaling Pathways
  • Apoptosis (Programmed Cell Death): Elevated levels of certain ceramides can trigger apoptosis by activating various downstream effectors, including protein phosphatases and caspases.[12][14] This positions ceramide as a pro-apoptotic signal.[12]

  • Insulin (B600854) Resistance: In metabolic tissues, ceramides can impair insulin signaling.[12] They can activate protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), which in turn inhibit Akt (protein kinase B), a key component of the insulin signaling pathway.[1][12] This disruption leads to reduced glucose uptake and contributes to insulin resistance.[1]

  • Inflammation: Ceramides are implicated in inflammatory responses. They can activate pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines.[14]

  • Mitochondrial Function: C18 ceramide has been shown to interact directly with LC3BII in mitochondria, inducing lethal mitophagy.[15]

Below are diagrams illustrating the main ceramide synthesis pathways and a key signaling cascade.

Ceramide Synthesis Pathways Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide De Novo Synthesis Ceramide Ceramide (C18:1) Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Complex_Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex_Sphingolipids->Sphingosine Breakdown Sphingosine->Ceramide Salvage Pathway

Caption: Major pathways of ceramide synthesis.

Ceramide_Insulin_Signaling_Pathway Ceramide Ceramide (C18:1) Accumulation PP2A PP2A Ceramide->PP2A activates PKCzeta PKCζ Ceramide->PKCzeta activates Akt_P Akt-P (Active) PKCzeta->Akt_P inhibits Akt Akt (PKB) Akt_P->Akt GLUT4 GLUT4 Translocation Akt_P->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables Insulin_Resistance Insulin Resistance

Caption: Ceramide's role in inducing insulin resistance.

General Experimental Workflow for Ceramide Analysis

The following diagram outlines a typical workflow for the quantification of ceramides in biological samples.

Experimental_Workflow_Ceramide_Quantification Sample_Collection Sample Collection (Plasma or Tissue) Sample_Preparation Sample Preparation (Homogenization, Spiking with Internal Standard) Sample_Collection->Sample_Preparation Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample_Preparation->Lipid_Extraction Purification Optional: Purification (Solid-Phase Extraction) Lipid_Extraction->Purification Drying_Reconstitution Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution if no purification Purification->Drying_Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Spec Detection) Drying_Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Peak Integration, Normalization, Quantification) LC_MS_Analysis->Data_Analysis Results Results (Ceramide Concentrations) Data_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for Absolute Quantification of Ceramides using C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes.[1][2][3] These processes include apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in a variety of diseases, including metabolic disorders, cardiovascular disease, and cancer, making the accurate quantification of specific ceramide species a crucial aspect of biomedical research and drug development.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and the ability to resolve different ceramide species.[1][5] For absolute quantification, the use of a stable isotope-labeled internal standard is essential to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] C18:1 Ceramide-d7 is a deuterated analog of a common ceramide species and serves as an excellent internal standard for the quantification of endogenous ceramides.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in the absolute quantification of ceramides in biological samples.

Key Applications
  • Biomarker Discovery: Accurate quantification of specific ceramide species can lead to the identification of novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.

  • Drug Development: Understanding how drug candidates modulate ceramide levels and signaling pathways is crucial for evaluating their efficacy and mechanism of action.

  • Lipidomics Research: Elucidating the role of ceramides in various physiological and pathological processes.

  • Clinical Diagnostics: Altered ceramide profiles in plasma have been associated with an increased risk of fatal outcomes in coronary artery disease.[6][9]

Experimental Protocols

A robust and validated LC-MS/MS method is critical for the accurate quantification of ceramides. The following protocol outlines the key steps from sample preparation to data analysis.

Materials and Reagents
  • Solvents (LC-MS Grade): Methanol (B129727), Chloroform (B151607), Isopropanol, Acetonitrile, Water

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Internal Standard: this compound

  • Ceramide Standards: A mixture of non-deuterated ceramide standards (e.g., C14:0, C16:0, C18:0, C18:1, C20:0, C24:0, C24:1) for calibration curves.[10]

  • Biological Samples: Plasma, serum, cells, or tissue homogenates.

Sample Preparation: Lipid Extraction

The following is a modified Bligh and Dyer extraction method suitable for ceramides.[10]

  • Homogenization: For tissue samples, homogenize approximately 100 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS). For cell pellets, resuspend in an appropriate volume of PBS. Plasma or serum samples can be used directly.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate or plasma/serum sample. The final concentration should be within the linear range of the calibration curve.

  • Extraction:

    • To a 50 µL plasma sample (or equivalent amount of cell/tissue homogenate), add 2 mL of a chloroform/methanol (1:2, v/v) mixture.[10]

    • Vortex thoroughly for 5 minutes.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.[10]

    • Vortex again and centrifuge at 2000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase, combining it with the first extract.[10]

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase (e.g., methanol or isopropanol/acetonitrile mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel SuperC18, 1.7 μm, 100 mm × 2.1 mm).[11]

    • Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.[10]

    • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic ceramides. A 5-minute isocratic elution has also been shown to be effective for high-throughput analysis.[11]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.[11][12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[10][13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

    • MRM Transitions: The precursor ion for each ceramide corresponds to its [M+H]+ adduct. The characteristic product ion for ceramides results from the loss of a water molecule from the sphingoid base, yielding a fragment of m/z 264.3 for ceramides with a d18:1 sphingoid base. For this compound, the corresponding product ion will be shifted by the mass of the deuterium (B1214612) atoms. Specific MRM transitions need to be optimized for each instrument.[14]

Data Analysis and Quantification
  • Calibration Curve Construction: Prepare a series of calibration standards by spiking known concentrations of non-deuterated ceramide standards into a matrix similar to the samples (e.g., stripped serum or a solvent mixture). A constant amount of this compound internal standard is added to each calibrator. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression is then applied to generate a calibration curve.[1]

  • Concentration Calculation: The concentration of each endogenous ceramide in the unknown samples is calculated using the regression equation from the corresponding calibration curve based on the measured peak area ratio of the analyte to the internal standard.[1]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Example Calibration Curve Data for C18:0 Ceramide

Standard Concentration (ng/mL)Analyte Peak Area (C18:0 Cer)IS Peak Area (C18:1 Cer-d7)Peak Area Ratio (Analyte/IS)
1.015,2341,510,8760.010
5.076,1701,525,3450.050
25.0380,8501,515,9870.251
100.01,523,4001,508,7651.010
500.07,617,0001,521,4565.006
1000.015,234,0001,518,87910.030
Linear Regression y = 0.01x + 0.001
0.9998

Table 2: Example Quantification of Ceramides in Human Plasma

Ceramide SpeciesRetention Time (min)Concentration (ng/mL) ± SD (n=3)Coefficient of Variation (%)
C16:0 Ceramide3.885.6 ± 4.35.0
C18:1 Ceramide4.145.2 ± 2.76.0
C18:0 Ceramide4.2112.9 ± 7.97.0
C24:1 Ceramide5.325.1 ± 1.87.2
C24:0 Ceramide5.568.4 ± 5.17.5

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with C18:1 Ceramide-d7 IS Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down under N2 Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Cal_Curve Calibration Curve Construction MS->Cal_Curve Quant Absolute Quantification Cal_Curve->Quant

Caption: Workflow for ceramide quantification.

Ceramide Signaling Pathway

Ceramides are central to several signaling cascades that influence cellular fate. The simplified diagram below illustrates the role of ceramide in initiating apoptosis and cell cycle arrest.[1] Ceramide can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis.[15] It can then activate various downstream effectors, including protein phosphatases (like PP1 and PP2A) and protein kinases, which in turn regulate key cellular processes.[4][16]

G cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors cluster_3 Cellular Response Stress Stress Stimuli (TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Hydrolysis of Sphingomyelin DeNovo De Novo Synthesis DeNovo->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK Caspases Caspases Ceramide->Caspases CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest Dephosphorylates pro-growth proteins Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the absolute quantification of ceramides in biological samples using this compound as an internal standard with LC-MS/MS. This robust method enables accurate and precise measurements, which are fundamental for advancing research in areas where ceramide signaling plays a pivotal role, from basic science to clinical applications and drug development. The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving reliable quantitative results in lipidomics.

References

Application of C18:1 Ceramide-d7 in targeted ceramide profiling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses.[1][2] The specific acyl chain length of ceramides can determine their distinct biological functions. Targeted ceramide profiling, the quantitative analysis of specific ceramide species, is therefore essential for understanding their role in health and disease and for the development of novel therapeutics.

C18:1 Ceramide-d7 is a deuterated analog of C18:1 ceramide, making it an ideal internal standard for mass spectrometry-based targeted ceramide profiling. Its chemical properties are nearly identical to its endogenous counterpart, ensuring similar extraction efficiency and ionization response. The mass shift introduced by the deuterium (B1214612) atoms allows for its distinct detection from the endogenous C18:1 ceramide, enabling accurate and precise quantification. This application note provides detailed protocols for the use of this compound in the targeted profiling of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications

  • Internal Standard for Accurate Quantification: this compound is used as an internal standard to correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of C18:1 ceramide and other ceramide species.[3][4][5]

  • Method Validation: It is instrumental in the validation of analytical methods for ceramide profiling, including the determination of linearity, accuracy, precision, and recovery.[3][6]

  • Clinical and Preclinical Research: Enables the reliable measurement of ceramide levels in various biological matrices such as plasma, serum, tissues, and cells for disease biomarker discovery and for monitoring therapeutic efficacy in drug development.[4][5][7]

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of robust quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for targeted ceramide profiling.

Table 1: Typical Linearity Ranges for Ceramide Quantification

Ceramide SpeciesLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
C16:0 Ceramide2.2 - 1090> 0.99[8]
C18:0 Ceramide1.2 - 575> 0.99[8]
C18:1 Ceramide2.8 - 357> 0.99[9]
C24:0 Ceramide2.6 - 1315> 0.99[8]
C24:1 Ceramide5.6 - 714> 0.99[9]

Table 2: Method Validation Parameters for Ceramide Quantification

ParameterC16:0 CeramideC18:0 CeramideC18:1 CeramideC24:0 CeramideC24:1 CeramideReference
LOD (ng/mL) 0.06----[10]
LOQ (ng/mL) 0.01 - 0.500.01 - 0.500.01 - 0.500.01 - 0.500.01 - 0.50[11][12]
Intra-assay Precision (%CV) < 15< 15< 15< 15< 15[3]
Inter-assay Precision (%CV) < 15< 15< 15< 15< 15[3]
Accuracy (% Recovery) 98 - 10998 - 10978 - 9198 - 10978 - 91[3][9]

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is a rapid and effective method for extracting ceramides from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in methanol (B129727) or ethanol)

  • Ice-cold isopropanol (B130326) (IPA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add a known amount of this compound internal standard solution to each sample.

  • Add 250 µL of ice-cold isopropanol (a 1:5 ratio of sample to IPA).[8]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[8]

  • Vortex again for 1 minute.

  • Incubate at 4°C for 2 hours to ensure complete protein precipitation.[8]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant containing the extracted ceramides to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: 30% to 100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • C18:1 Ceramide: Precursor ion [M+H]+ → Product ion (m/z 264.3)

    • This compound: Precursor ion [M+H]+ → Product ion (m/z 271.3) (Note: Specific m/z values for precursor ions will depend on the exact mass of the ceramide species being analyzed and should be optimized.)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (Isopropanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard Calibration) peak_integration->quantification ceramide_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol stress Cellular Stress (e.g., TNF-α, UV) smase Sphingomyelinase (SMase) stress->smase activates sphingomyelin (B164518) Sphingomyelin smase->sphingomyelin hydrolyzes ceramide Ceramide sphingomyelin->ceramide cap Ceramide-Activated Protein Phosphatases (CAPPs) ceramide->cap jnk c-Jun N-terminal Kinase (JNK) ceramide->jnk caspases Caspase Cascade cap->caspases activates jnk->caspases activates apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for C18:1 Ceramide-d7 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing C18:1 Ceramide-d7 to Unravel Altered Ceramide Metabolism in Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramide, a central hub in sphingolipid metabolism, plays a pivotal role in cellular signaling, governing processes such as apoptosis, cell cycle arrest, and autophagy. In the context of cancer, the metabolism of ceramides (B1148491) is frequently dysregulated. Specifically, C18:1 ceramide, synthesized by ceramide synthase 1 (CerS1), has emerged as a critical tumor-suppressive lipid. Reduced levels of C18 ceramide have been correlated with tumor progression, metastasis, and poor prognosis in various cancers, including head and neck, breast, and glioma.[1][2] this compound, a deuterated analog of C18:1 ceramide, serves as an indispensable tool for the accurate quantification of endogenous C18:1 ceramide levels in biological samples. Its identical chemical properties and distinct mass allow it to be used as an internal standard in mass spectrometry-based lipidomics, enabling precise measurement of alterations in ceramide metabolism in cancer.

Quantitative Data on C18 Ceramide in Cancer

The following tables summarize quantitative data from studies investigating C18 ceramide levels in different cancer types. This data highlights the significant alterations in C18 ceramide metabolism in cancerous tissues compared to normal tissues.

Table 1: C18:0 Ceramide Levels in Breast Cancer Tissues

Tissue TypeC18:0 Ceramide Level (pmol/mg tissue)Fold Change (Tumor vs. Normal)Reference
Normal Breast Tissue~50-[3]
Benign Breast Tumor~2555.1[3]
Malignant Breast Tumor~2605.2[3]

Table 2: C18:1 and C18:0 Ceramide Levels in Breast Cancer

Tissue TypeC18:1 Ceramide (pmol/mg tissue)C18:0 Ceramide (pmol/mg tissue)Reference
Normal Breast Tissue~10~40[4][5]
Peri-tumor Tissue~20~100[5]
Breast Cancer Tissue~25~120[4][5]

Table 3: Relative C18-Ceramide Levels in Human Glioma

Tissue TypeRelative C18-Ceramide Abundancep-value (vs. Control)Reference
Control (Non-tumor)High-[6]
GliomaLow< 0.001[6]

Table 4: Ceramide Synthase 1 (CerS1) Expression and Prognosis in Oral Squamous Cell Carcinoma (OSCC)

CERS1 Expression LevelPatient SurvivalTumor Stage (T)Clinical StageReference
HighLongerLower (p=0.043)Lower (p=0.004)[7]
LowShorterHigherHigher[7]

Experimental Protocols

Protocol 1: Quantification of C18:1 Ceramide in Biological Samples using LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of C18:1 ceramide in cell or tissue samples using this compound as an internal standard.

Materials:

  • This compound internal standard

  • Solvents: Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • For adherent cells: Wash cells with ice-cold PBS, scrape them into a tube, and centrifuge to obtain a cell pellet.

    • For tissue samples: Weigh the frozen tissue and homogenize it in ice-cold PBS.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the cell pellet or tissue homogenate, add a known amount of this compound internal standard.

    • Add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Mass Spectrometry (MS/MS): Analyze the eluting lipids using electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous C18:1 ceramide and the this compound internal standard.

  • Data Analysis:

    • Quantify the amount of endogenous C18:1 ceramide by comparing the peak area of its specific transition to the peak area of the known amount of this compound internal standard.

Protocol 2: Stable Isotope Tracing of Ceramide Metabolism

This protocol provides a framework for using stable isotope-labeled precursors to trace the de novo synthesis of ceramides in cancer cells.

Materials:

  • Stable isotope-labeled precursor (e.g., ¹³C₁₆-palmitate or ¹³C-serine)

  • Cell culture medium and reagents

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cancer cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the stable isotope-labeled precursor.

    • Incubate the cells for a defined period to allow for the incorporation of the label into newly synthesized lipids.

  • Sample Collection and Lipid Extraction:

    • At various time points, harvest the cells.

    • Perform lipid extraction as described in Protocol 1, adding this compound as an internal standard for quantification.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS.

    • In addition to quantifying total C18:1 ceramide, monitor the mass isotopologue distribution to determine the incorporation of the stable isotope into the ceramide backbone.

  • Metabolic Flux Analysis:

    • Calculate the rate of de novo ceramide synthesis based on the rate of incorporation of the stable isotope label over time.

Visualizations

Signaling Pathways and Experimental Workflows

C18_Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effects Chemotherapy Chemotherapy CerS1 CerS1 (Ceramide Synthase 1) Chemotherapy->CerS1 upregulates Stress Cellular Stress Stress->CerS1 C18_Ceramide C18 Ceramide CerS1->C18_Ceramide synthesizes PP2A PP2A Activation C18_Ceramide->PP2A Mitochondria Mitochondrial Outer Membrane Pore Formation C18_Ceramide->Mitochondria Apoptosis Apoptosis PP2A->Apoptosis Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) Mitochondria->Caspase_Cascade Cytochrome c release Caspase_Cascade->Apoptosis

Caption: C18 Ceramide-Mediated Apoptosis Signaling Pathway.

Lethal_Mitophagy_Pathway cluster_induction Induction cluster_er_stress Endoplasmic Reticulum Stress cluster_autophagy Autophagy cluster_outcome Cellular Outcome CerS1_overexpression CerS1 Overexpression/ Exogenous C18-Ceramide ER_Stress ER Stress CerS1_overexpression->ER_Stress induces Lethal_Autophagy Lethal Autophagy/ Mitophagy ER_Stress->Lethal_Autophagy triggers Cell_Death Cancer Cell Death Lethal_Autophagy->Cell_Death

Caption: C18 Ceramide-Induced Lethal Mitophagy in Cancer Cells.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cancer Cells/Tissue Spike Spike with This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result C18:1 Ceramide Concentration Quantification->Result

Caption: Experimental Workflow for Quantitative Lipidomics.

References

Application Note: C18:1 Ceramide-d7 for Flux Analysis of Sphingolipid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation of various cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. Ceramide sits (B43327) at the heart of this metabolic network, serving as a precursor for complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. Understanding the dynamics of these pathways, or metabolic flux, is critical for elucidating disease mechanisms and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for tracing the movement of metabolites through these intricate pathways. This application note details the use of C18:1 Ceramide-d7 as a tracer to analyze the metabolic flux of sphingolipid pathways.

Principle of Flux Analysis using this compound

In a typical flux analysis experiment, cells or organisms are "pulsed" with a stable isotope-labeled precursor. The labeled precursor is then metabolized, and the label is incorporated into downstream metabolites. By tracking the appearance of the label in these downstream molecules over time, it is possible to determine the rate of synthesis, or flux, through the metabolic pathway.

This compound, a deuterated form of one of the most common ceramide species in mammalian cells, serves as an excellent tracer for this purpose. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties. This mass shift allows for the distinction between the exogenously supplied tracer and the endogenous, unlabeled molecules using mass spectrometry. By monitoring the conversion of this compound to its downstream metabolites, such as C18:1 Sphingomyelin-d7 and C18:1 Glucosylceramide-d7, researchers can quantify the flux through these key branches of the sphingolipid pathway.

Sphingolipid Metabolic Pathway

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the pathways that can be traced using this compound.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis & Salvage Pathway cluster_1 Flux Analysis with this compound Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide Ceramide (endogenous) Ceramide (endogenous) Dihydroceramide->Ceramide (endogenous) Sphingomyelin (endogenous) Sphingomyelin (endogenous) Ceramide (endogenous)->Sphingomyelin (endogenous) SMS Glucosylceramide (endogenous) Glucosylceramide (endogenous) Ceramide (endogenous)->Glucosylceramide (endogenous) GCS Sphingomyelin (breakdown) Sphingomyelin (breakdown) Sphingomyelin (breakdown)->Ceramide (endogenous) Sphingomyelinase C18_1_Ceramide_d7 This compound (Tracer) C18_1_SM_d7 C18:1 Sphingomyelin-d7 C18_1_Ceramide_d7->C18_1_SM_d7 SMS C18_1_GlcCer_d7 C18:1 Glucosylceramide-d7 C18_1_Ceramide_d7->C18_1_GlcCer_d7 GCS Complex\nGlycosphingolipids-d7 Complex Glycosphingolipids-d7 C18_1_GlcCer_d7->Complex\nGlycosphingolipids-d7 Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide (endogenous)->Complex\nGlycosphingolipids

Sphingolipid metabolism and tracer flow.

Experimental Workflow

The general workflow for conducting a sphingolipid metabolic flux analysis experiment using this compound is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa, HepG2) labeling 2. Pulse Labeling with this compound cell_culture->labeling time_points 3. Time-Course Harvest (e.g., 0, 1, 4, 8, 24h) labeling->time_points quenching 4. Quench Metabolism (e.g., cold methanol) time_points->quenching extraction 5. Lipid Extraction (e.g., Bligh-Dyer) quenching->extraction drying 6. Sample Drying (under nitrogen) extraction->drying lcms 7. LC-MS/MS Analysis drying->lcms data_proc 8. Data Processing (Peak integration) lcms->data_proc flux_calc 9. Flux Calculation (% labeled, turnover rate) data_proc->flux_calc

Workflow for sphingolipid flux analysis.

Experimental Protocols

Materials
  • This compound (e.g., Avanti Polar Lipids)

  • Cell culture reagents (media, serum, etc.)

  • Solvents for lipid extraction (chloroform, methanol (B129727), water) of HPLC or LC-MS grade

  • Internal standards for quantification (e.g., C17:0 Ceramide)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • Reversed-phase C18 column

Cell Culture and Labeling
  • Seed cells (e.g., HeLa or HepG2) in 6-well plates and grow to 80-90% confluency.

  • Prepare a stock solution of this compound in ethanol.

  • On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM).

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO2. The '0' hour time point represents immediate harvesting after adding the tracer.

Sample Collection and Lipid Extraction
  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold methanol to each well.

  • Scrape the cells and transfer the cell suspension to a glass tube.

  • Add an internal standard mixture (containing a known amount of C17:0 Ceramide for normalization) to each sample.

  • Perform a Bligh-Dyer lipid extraction:

    • Add 2 mL of chloroform (B151607) to the methanol-cell suspension.

    • Vortex thoroughly for 1 minute.

    • Add 1.8 mL of water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the unlabeled and deuterated sphingolipids. The d7 label on the sphingosine (B13886) backbone will be retained in the major fragment ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound571.6271.3
C18:1 Sphingomyelin-d7708.6184.1
C18:1 Glucosylceramide-d7733.6271.3
C17:0 Ceramide (IS)552.5264.4
Endogenous C18:1 Ceramide564.6264.4
Endogenous C18:1 SM701.6184.1
Endogenous C18:1 GlcCer726.6264.4

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis can be used to calculate the fractional labeling of each sphingolipid species over time. This is determined by the ratio of the peak area of the labeled species to the total peak area (labeled + unlabeled) of that species.

Table 1: Fractional Labeling of Sphingolipids Over Time

Time (hours)% Labeled this compound% Labeled C18:1 Sphingomyelin-d7% Labeled C18:1 Glucosylceramide-d7
098.2 ± 1.50.5 ± 0.20.3 ± 0.1
175.4 ± 3.115.8 ± 1.98.2 ± 1.1
442.1 ± 2.535.2 ± 2.820.5 ± 2.2
820.5 ± 1.848.9 ± 3.528.1 ± 2.9
245.3 ± 0.955.7 ± 4.132.6 ± 3.3

Data are presented as mean ± standard deviation (n=3) and are representative.

From this data, the turnover rate of this compound and the synthesis rates of C18:1 Sphingomyelin-d7 and C18:1 Glucosylceramide-d7 can be modeled using appropriate kinetic equations.

Table 2: Calculated Kinetic Parameters

ParameterValueUnit
C18:1 Ceramide Turnover Rate Constant (k)0.12hr⁻¹
C18:1 Sphingomyelin Synthesis Rate1.5pmol/hr/mg protein
C18:1 Glucosylceramide Synthesis Rate0.8pmol/hr/mg protein

These values are illustrative and will depend on the cell type and experimental conditions.

Applications in Research and Drug Development

  • Elucidating Disease Mechanisms: By comparing sphingolipid flux in healthy versus diseased cells, researchers can identify metabolic nodes that are dysregulated.

  • Target Identification and Validation: This method can be used to determine if a particular enzyme in the sphingolipid pathway is a viable drug target.

  • Pharmacodynamic Studies: The effect of a drug candidate on the flux through specific sphingolipid pathways can be quantified, providing valuable information on its mechanism of action and efficacy.

  • Personalized Medicine: Understanding individual differences in sphingolipid metabolism may lead to more personalized therapeutic strategies.

Conclusion

Metabolic flux analysis using this compound is a powerful technique for quantitatively assessing the dynamics of sphingolipid metabolism. The detailed protocols and data analysis methods described in this application note provide a framework for researchers to investigate the intricate and vital roles of sphingolipids in health and disease, and to accelerate the development of novel therapeutics targeting these pathways.

Application Note: High-Throughput Sample Preparation for Accurate Ceramide Quantification using C18:1 Ceramide-d7 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of ceramides (B1148491) from biological matrices.

Introduction: Ceramides are a class of sphingolipids that are integral components of cellular membranes and act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and stress responses[1][2]. Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as cardiovascular disease, neurodegenerative disorders, and cancer[2][3][4][5]. Consequently, the accurate and precise quantification of specific ceramide species in biological samples is crucial for both basic research and clinical applications.

This application note provides detailed protocols for the sample preparation and analysis of ceramides from plasma and serum using C18:1 Ceramide-d7 as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and matrix effects during analysis, ensuring high accuracy and precision[1][3][4]. Two common and effective sample preparation techniques are presented: Protein Precipitation and Liquid-Liquid Extraction.

General Experimental Workflow

The overall workflow for ceramide analysis involves sample collection, the addition of an internal standard, lipid extraction, followed by LC-MS/MS analysis and data processing.

Ceramide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Spike with This compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (PPT or LLE) Add_IS->Extraction Drydown Dry Extract (under Nitrogen) Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: General workflow for ceramide analysis.

Protocol 1: High-Throughput Protein Precipitation (PPT)

This method is rapid and suitable for routine analysis of a large number of plasma or serum samples.[1][3][6]

Materials:

  • Plasma or Serum Samples

  • This compound (or a deuterated ceramide mix) internal standard (IS) working solution

  • Isopropanol (B130326) (IPA), pre-cooled to -20°C

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge capable of reaching 10,000 x g

  • Nitrogen evaporator

  • LC-MS/MS injection vials

Procedure:

  • Sample Aliquoting: Pipette 10 µL of plasma or serum into a microcentrifuge tube or a well of a 96-well plate.[7]

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to each sample. A mixture of deuterated standards can also be used.[7]

  • Protein Precipitation: Add 200 µL of pre-cooled isopropanol (a 1:5 plasma-to-solvent ratio is also common).[6][7]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Incubation: Incubate the samples at -20°C for 10 minutes, followed by another vortex for 1 minute, and then incubate at 4°C for two hours to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at a minimum of 10,300 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube or well, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the LC-MS mobile phase (e.g., 100 µL) for analysis.

  • Analysis: Transfer the reconstituted sample to an injection vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Modified Folch Method

This method provides a more exhaustive extraction of lipids and is suitable for various sample types, including tissues.[8][9]

Materials:

  • Plasma, Serum, or Tissue Homogenate

  • This compound internal standard (IS) working solution

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water

  • Glass screw-capped tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS injection vials

Procedure:

  • Sample Aliquoting: For plasma, transfer 50 µL into an ice-cold glass screw-capped tube.[9] For tissues, use 7-15 mg of homogenized tissue.[9]

  • Internal Standard Spiking: Add a known amount of this compound internal standard to each sample.

  • Solvent Addition: Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture.[9]

  • Vortexing: Vortex the mixture thoroughly at 4°C.

  • Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water, then vortex again.[9]

  • Centrifugation: Centrifuge the samples at 7,500 rpm for 10 minutes to separate the layers.[8]

  • Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean tube.

  • Re-extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, pooling it with the first extract.[9]

  • Solvent Evaporation: Dry the pooled organic extracts under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., Chloroform/Methanol 4:1, v/v, followed by dilution with IPA or the initial mobile phase).[8]

  • Analysis: Transfer the sample to an injection vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is an example of LC-MS/MS conditions for ceramide analysis. Parameters should be optimized for the specific instrument and ceramide species of interest.

ParameterExample Condition
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Eksigent ultraLC 110)[1][8]
Column Reversed-Phase C18 Column (e.g., ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm)[1]
Column Temperature 60°C[1]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[1] or Acetonitrile:Water (3:2, v/v) with 10 mM Ammonium Formate[8]
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (4:3, v/v) with 0.1% Formic Acid[1] or Isopropanol:Acetonitrile (9:1, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid[8]
Flow Rate 0.3 - 0.5 mL/min[1][8]
Injection Volume 5 µL[1][8]
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500)[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Analysis Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition Cer(d18:1/18:0): m/z 566.5 → 264.2; This compound: m/z 573.5 → 264.2 (Note: Exact m/z values may vary slightly)[10]

Method Validation and Performance

The described methods have been validated and demonstrate high performance for the quantification of ceramides in biological samples.[3][4]

Performance MetricTypical ResultReference
Linearity (R²) > 0.99[1][3]
Intra- & Inter-Assay Precision < 15%[1][3]
Accuracy < 15%[1][3]
Extraction Recovery 98-109% (PPT Method)[1][3][4]
Limit of Quantification (LOQ) Low ng/mL to pmol/µl range, analyte dependent[1][8]

Ceramide's Central Role in Cellular Signaling

Ceramides are central mediators in sphingolipid metabolism and signaling, influencing pathways that lead to outcomes like apoptosis. The balance between ceramide and other sphingolipids, such as sphingosine-1-phosphate (S1P), often determines the cell's fate.

Ceramide Signaling cluster_synthesis Synthesis cluster_ceramide Central Hub cluster_outcomes Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase DeNovo De Novo Synthesis DeNovo->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Ceramidase & Sphingosine Kinase Survival Cell Survival & Proliferation S1P->Survival

Figure 2: Simplified ceramide signaling pathway.

Conclusion: The protocols detailed in this application note provide robust and reliable methods for the extraction and quantification of ceramides from biological matrices. The high-throughput protein precipitation method is ideal for large-scale clinical studies, while the liquid-liquid extraction technique offers comprehensive lipid recovery for in-depth research applications. The use of this compound as an internal standard is essential for achieving the accuracy and precision required to elucidate the complex roles of ceramides in health and disease.

References

Application Notes and Protocols: C18:1 Ceramide-d7 in Clinical Biomarker Discovery for Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of bioactive sphingolipids, have emerged as significant signaling molecules implicated in the pathophysiology of type 2 diabetes (T2D).[1][2] Elevated levels of specific ceramide species, particularly those with long acyl chains, are associated with insulin (B600854) resistance, pancreatic β-cell apoptosis, and inflammation, key hallmarks of diabetes.[3][4][5] C18:1 ceramide (Oleoyl ceramide), in particular, has been identified as a crucial player in fat-induced skeletal muscle insulin resistance.[6][7] This has led to growing interest in utilizing ceramides as clinical biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions for diabetes.

Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous lipids by mass spectrometry. C18:1 Ceramide-d7, a deuterated analog of C18:1 ceramide, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of C18:1 ceramide in biological matrices. Its use corrects for variability in sample preparation and instrument response, ensuring reliable and reproducible results.

This document provides detailed application notes and protocols for the use of this compound in the context of clinical biomarker discovery for diabetes.

C18:1 Ceramide in Diabetes: Biological Role and Biomarker Potential

Ceramides contribute to insulin resistance through multiple mechanisms. They can activate protein phosphatase 2A (PP2A) and protein kinase Cζ (PKCζ), which in turn inhibit the Akt/PKB signaling pathway, a crucial step in insulin-mediated glucose uptake.[1][3][8] This disruption of insulin signaling leads to decreased translocation of the glucose transporter 4 (GLUT4) to the cell membrane, resulting in impaired glucose uptake by skeletal muscle and adipose tissue.[4][8] Furthermore, ceramides can promote inflammation and induce apoptosis in pancreatic β-cells, the insulin-producing cells, further exacerbating the diabetic state.[3][4]

Several studies have demonstrated a strong correlation between elevated plasma and tissue levels of C18:1 ceramide and insulin resistance in individuals with obesity and T2D.[6][7] This makes C18:1 ceramide a promising biomarker for identifying individuals at risk of developing diabetes and for monitoring the efficacy of anti-diabetic therapies.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the association between C18:1 ceramide levels and diabetes.

Ceramide SpeciesPatient GroupMatrixConcentration (Diabetic)Concentration (Control)Fold Change/Statistical SignificanceReference
C18:1 Ceramide Obese Type 2 DiabeticPlasmaNot explicitly stated, but correlated with TNF-αNot explicitly stated, but correlated with TNF-αPlasma TNF-α was correlated with C18:1 ceramide (ρ = 0.55, P = 0.005)[5]
Total Ceramides Obese Type 2 DiabeticPlasma3.06 ± 0.26 nmol/ml2.37 ± 0.19 nmol/mlP < 0.05[5]
C18:0 Ceramide Obese Type 2 DiabeticPlasma0.38 ± 0.03 nmol/ml0.26 ± 0.03 nmol/mlP < 0.05[5]
Total Ceramides Diabetic PatientsPlasmaMedian: 7.0 µmol/LMedian: 6.3 µmol/Lp = 0.01[9]
C18:1-Cer Gestational Diabetes Mellitus (GDM)SerumHigher in GDM groupLower in Normal Glucose Tolerance (NGT) groupAUC = 0.702, p = 0.008[10]

Signaling Pathway

The following diagram illustrates the central role of C18:1 ceramide in inducing insulin resistance.

G Ceramide-Mediated Insulin Resistance Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Mediates PI3K PI3K IRS->PI3K AKT AKT/PKB PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes translocation PKCzeta PKCζ PKCzeta->AKT Inhibits PP2A PP2A PP2A->AKT Inhibits Ceramide C18:1 Ceramide Ceramide->PKCzeta Activates Ceramide->PP2A Activates GLUT4_vesicle->GLUT4_mem Translocates to membrane

Ceramide's role in insulin resistance.

Experimental Protocols

Quantification of C18:1 Ceramide in Human Plasma using LC-MS/MS

This protocol describes a method for the accurate and precise quantification of C18:1 ceramide in human plasma samples using this compound as an internal standard.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • C18:1 Ceramide analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium (B1175870) formate

  • Microcentrifuge tubes

  • Autosampler vials

Equipment:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • Vortex mixer

  • Centrifuge

  • Pipettes

Protocol:

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of C18:1 ceramide in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions of C18:1 ceramide at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution in methanol.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the 100 ng/mL this compound internal standard solution.

    • Add 200 µL of ice-cold methanol.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient:

        • 0-1 min: 30% B

        • 1-8 min: Gradient to 100% B

        • 8-12 min: Hold at 100% B

        • 12.1-15 min: Return to 30% B (equilibration)

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • C18:1 Ceramide: Precursor ion (m/z) 564.5 -> Product ion (m/z) 264.3

        • This compound: Precursor ion (m/z) 571.5 -> Product ion (m/z) 264.3

      • Optimize other MS parameters (e.g., collision energy, declustering potential) for your specific instrument.

  • Data Analysis:

    • Integrate the peak areas for both C18:1 ceramide and this compound.

    • Calculate the ratio of the peak area of C18:1 ceramide to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the C18:1 ceramide standards.

    • Determine the concentration of C18:1 ceramide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the quantification of C18:1 ceramide in plasma.

G LC-MS/MS Workflow for C18:1 Ceramide Quantification Sample_Collection Plasma Sample Collection Spike_IS Spike with this compound (Internal Standard) Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results (C18:1 Ceramide Concentration) Data_Processing->Results

LC-MS/MS experimental workflow.

Conclusion

The quantification of C18:1 ceramide in clinical samples, facilitated by the use of the stable isotope-labeled internal standard this compound, holds significant promise for advancing our understanding of diabetes and for the development of novel diagnostic and therapeutic strategies. The protocols and information provided herein offer a robust framework for researchers and clinicians to accurately measure this important biomarker and explore its clinical utility in the management of diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Ceramide Quantification with C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the quantification of ceramides (B1148491) using C18:1 Ceramide-d7 as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during ceramide quantification experiments, offering potential causes and solutions to ensure accurate and reproducible results.

Problem Potential Cause Suggested Solution
Low or No Analyte Signal Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target ceramide.- Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. - Improve Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or use a different column chemistry to separate the analyte from matrix components. - Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components, provided the ceramide concentration remains above the limit of detection.
Inefficient Extraction: The chosen extraction method may not be optimal for the specific ceramide or sample matrix.- Evaluate Different Extraction Solvents: Test various solvent systems (e.g., chloroform/methanol, methyl-tert-butyl ether) to improve recovery. - Modify Extraction Protocol: Incorporate additional steps like sonication or multiple extraction cycles to enhance efficiency.
Inconsistent Results/Poor Reproducibility Variable Matrix Effects: Sample-to-sample variations in matrix composition lead to differing degrees of ion suppression.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is crucial for correcting variability. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[1] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that closely resembles the study samples to compensate for consistent matrix effects.
Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol.- Standardize Workflow: Ensure consistent timing, volumes, and techniques for all samples. - Automate Sample Preparation: If possible, use automated systems to minimize human error.
High Background Noise Contamination: Introduction of contaminants from solvents, glassware, or other lab equipment.- Use High-Purity Solvents: Employ LC-MS grade solvents. - Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware. - Run System Blanks: Inject solvent blanks to identify and trace sources of contamination.
Carryover: Residual analyte from a previous injection adhering to the column or injector.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle. - Inject Blanks Between Samples: Run blank injections after high-concentration samples to assess and mitigate carryover.
Poor Peak Shape Column Overload: Injecting too much sample onto the column.- Dilute the Sample: Reduce the concentration of the injected sample.
Inappropriate Mobile Phase: The reconstitution solvent of the sample is too different from the initial mobile phase.- Match Reconstitution Solvent: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in ceramide quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis by LC-MS/MS. In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects.

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to its endogenous counterpart, C18:1 ceramide, but has a different mass due to the deuterium (B1214612) labels. Because it has nearly identical physicochemical properties, it co-elutes with the target analyte and is affected by matrix effects in the same way. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains constant even if both signals are suppressed or enhanced.[1]

Q3: What is the best sample preparation method to reduce matrix effects for ceramide analysis?

A3: The optimal method depends on the sample matrix and the specific ceramides of interest.

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. Common LLE methods for lipids include the Bligh-Dyer and Folch extractions.

  • Solid-Phase Extraction (SPE): Provides a more rigorous cleanup by using a sorbent to retain the analyte while interfering compounds are washed away. This is often the most effective method for minimizing matrix effects.

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: A post-extraction spike experiment is a common method. This involves three sets of samples:

  • Set A: Analyte spiked in a pure solvent.

  • Set B: A blank matrix extract.

  • Set C: The blank matrix extract from Set B is spiked with the analyte at the same concentration as in Set A.

The matrix effect is calculated as: (Peak Area in Set C / Peak Area in Set A) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: Can I use a different ceramide as an internal standard if this compound is not available?

A5: While a SIL-IS for the specific analyte is ideal, a structurally similar analog, such as a ceramide with a different chain length (e.g., C17:0 ceramide), can be used. However, it may not perfectly mimic the behavior of the target analyte in terms of extraction recovery and ionization, which could introduce some level of inaccuracy.

Data Presentation

Table 1: Comparison of Ceramide Extraction Recovery Rates

Extraction MethodMatrixCeramide SpeciesAverage Recovery (%)
Rapid Plasma PrecipitationHuman PlasmaCer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)98 - 109
Bligh and Dyer with Silica ChromatographyHuman PlasmaVarious78 - 91
Bligh and Dyer with Silica ChromatographyRat LiverVarious70 - 99
Bligh and Dyer with Silica ChromatographyRat MuscleVarious71 - 95
Methanol:Chloroform (1:2)Mammalian CellsC17 and C18 Ceramides92.2 - 105.2

Data compiled from multiple sources. Actual recovery may vary based on specific laboratory conditions and protocols.

Table 2: Typical LC-MS/MS Parameters for Ceramide Quantification

ParameterTypical Setting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile/Isopropanol (B130326) (e.g., 90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
GradientA typical gradient starts with a higher percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the lipids.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage2.5 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
MRM Transition for C18:1 Ceramidem/z 564.5 -> 264.4
MRM Transition for this compoundm/z 571.5 -> 264.4

These are example parameters and should be optimized for the specific instrument and application.

Experimental Protocols

Protocol: Ceramide Extraction from Plasma using Protein Precipitation

This protocol is a rapid and high-throughput method for extracting ceramides from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard (in ethanol (B145695) or methanol)

  • LC-MS grade isopropanol, chilled

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 500 µL of chilled isopropanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or well, being careful not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Isopropanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (Nitrogen) Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: A typical experimental workflow for ceramide quantification.

Ceramide_Signaling_Pathway cluster_enzymes Enzymes cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., TNF-α, UV) SMase Sphingomyelinase Stress->SMase activates SM Sphingomyelin SM->SMase Ceramide Ceramide PP2A Protein Phosphatase 2A Ceramide->PP2A activates JNK JNK Pathway Ceramide->JNK activates DeNovo De Novo Synthesis CerS Ceramide Synthase DeNovo->CerS SMase->Ceramide generates CerS->Ceramide generates CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis

Caption: A simplified diagram of key ceramide signaling pathways.

References

Technical Support Center: Reverse-Phase LC Troubleshooting for C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the analysis of C18:1 Ceramide-d7 using reverse-phase liquid chromatography (LC).

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering potential causes and solutions to improve chromatographic performance.

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape for this compound in reverse-phase LC can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to interactions between the analyte, the stationary phase, and the mobile phase, as well as system setup and sample preparation.

A logical approach to troubleshooting these issues is outlined in the workflow diagram below.

G cluster_0 Identify Peak Shape Problem cluster_1 Potential Causes & Solutions cluster_tailing Tailing Issues cluster_fronting Fronting Issues cluster_broad Broadening Issues cluster_split Splitting Issues Peak Tailing Peak Tailing Secondary Interactions Secondary Interactions Peak Tailing->Secondary Interactions Check for Column Overload (Mass) Column Overload (Mass) Peak Tailing->Column Overload (Mass) Consider Column Contamination/Degradation Column Contamination/Degradation Peak Tailing->Column Contamination/Degradation Inspect Mobile Phase pH Mobile Phase pH Peak Tailing->Mobile Phase pH Verify Peak Fronting Peak Fronting Column Overload (Volume) Column Overload (Volume) Peak Fronting->Column Overload (Volume) Check Sample Solvent Incompatibility Sample Solvent Incompatibility Peak Fronting->Sample Solvent Incompatibility Verify Column Collapse Column Collapse Peak Fronting->Column Collapse Suspect if sudden Broad Peaks Broad Peaks High Injection Volume High Injection Volume Broad Peaks->High Injection Volume Reduce Extra-Column Volume Extra-Column Volume Broad Peaks->Extra-Column Volume Minimize Sub-optimal Flow Rate Sub-optimal Flow Rate Broad Peaks->Sub-optimal Flow Rate Optimize Split Peaks Split Peaks Sample Solvent Mismatch Sample Solvent Mismatch Split Peaks->Sample Solvent Mismatch Ensure compatibility Co-elution of Isomers Co-elution of Isomers Split Peaks->Co-elution of Isomers Modify gradient Clogged Frit/Column Void Clogged Frit/Column Void Split Peaks->Clogged Frit/Column Void Inspect/replace column

Caption: Troubleshooting workflow for poor peak shape in LC.

Q2: My this compound peak is tailing. What should I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column condition.

Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Add mobile phase modifiers like 0.1% formic acid or acetic acid to suppress silanol activity. A slightly acidic mobile phase (pH 3-5) can improve peak shape.[1]
Column Overload (Mass) Reduce the concentration of the injected sample. Tailing due to mass overload often results in a "right-triangle" peak shape.[2]
Column Contamination Flush the column with a strong solvent like isopropanol (B130326). If the problem persists, consider replacing the guard column or the analytical column.[1]
Mobile Phase pH Ensure the mobile phase pH is stable and appropriate for ceramide analysis. Inconsistent pH can lead to variable peak shapes.[2]
Q3: Why is my this compound peak fronting?

Peak fronting is typically a sign of column overload due to high injection volume or sample solvent incompatibility.

Potential Causes and Solutions for Peak Fronting

Potential CauseRecommended Solution
Column Overload (Volume) Decrease the injection volume. Overloading the column can lead to distorted, fronting peaks.[1]
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. A strong sample solvent can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
Column Collapse A sudden shift to a fronting peak shape may indicate a physical change in the column bed. This often requires column replacement.
Q4: My this compound peak is broad. How can I improve it?

Broad peaks can significantly reduce sensitivity and resolution. Common causes include large injection volumes, incompatible injection solvents, and excessive extra-column volume.

Potential Causes and Solutions for Broad Peaks

Potential CauseRecommended Solution
High Injection Volume/Concentration Reduce the injection volume or dilute the sample to prevent column overload.
Incompatible Injection Solvent Ensure the sample solvent is weaker than or matches the initial mobile phase to avoid peak distortion.
Extra-Column Volume Minimize tubing length and use narrower internal diameter tubing between the injector, column, and detector to reduce peak broadening.
Sub-optimal Flow Rate Optimize the flow rate for your column dimensions and particle size. A flow rate that is too high can lead to poor separation and broader peaks.
Q5: What causes split peaks for this compound?

Split peaks can arise from a mismatch between the sample solvent and the mobile phase, co-elution of closely related species, or physical problems with the column.

Potential Causes and Solutions for Split Peaks

Potential CauseRecommended Solution
Sample Solvent and Mobile Phase Mismatch Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Co-elution of Isomers Adjust the mobile phase gradient or temperature to try and resolve the two peaks.
Clogged Column Frit or Column Void Replace the column frit if possible, or replace the column if a void has formed at the inlet.

Experimental Protocols

This section provides a detailed methodology for a typical reverse-phase LC-MS/MS analysis of ceramides (B1148491), including this compound.

Sample Preparation (Human Plasma)
  • Protein Precipitation: A simple protein precipitation can be performed by adding pre-cooled isopropanol (1:5, plasma:isopropanol).

  • Vortex and Incubate: Vortex the samples for 1 minute and place them at -20°C for 10 minutes.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the lipids to a new vial for analysis.

LC-MS/MS Method

A validated method for the high-throughput analysis of ceramides has been described and can be adapted for this compound.

LC Parameters

ParameterValue
Column C18 Reverse-Phase Column
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient Gradient elution starting with a higher percentage of aqueous phase and increasing the organic phase content.
Flow Rate Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column)
Column Temperature Maintained at a stable temperature (e.g., 40-50°C)
Injection Volume 1-10 µL

MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Internal Standard This compound is often used as an internal standard for the quantification of endogenous ceramides.

The logical flow for method development and troubleshooting can be visualized as follows:

G Start Start Define Analyte (this compound) Define Analyte (this compound) Start->Define Analyte (this compound) Select Column (C18) Select Column (C18) Define Analyte (this compound)->Select Column (C18) Develop Initial Method Develop Initial Method Select Column (C18)->Develop Initial Method Run Sample Run Sample Develop Initial Method->Run Sample Evaluate Peak Shape Evaluate Peak Shape Run Sample->Evaluate Peak Shape Acceptable Peak Shape? Acceptable Peak Shape? Evaluate Peak Shape->Acceptable Peak Shape? Troubleshoot Troubleshoot Acceptable Peak Shape?->Troubleshoot No Final Method Final Method Acceptable Peak Shape?->Final Method Yes Optimize Method Optimize Method Troubleshoot->Optimize Method Optimize Method->Run Sample

References

Minimizing ion suppression of C18:1 Ceramide-d7 in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of C18:1 Ceramide-d7 in complex biological matrices during LC-MS/MS analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.

Problem: Significant signal suppression of this compound is observed in matrix samples compared to solvent standards.

This is a common manifestation of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte.

Troubleshooting Workflow

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization start Start: Signal Suppression Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt is_check Step 3: Verify Internal Standard Performance chromatography->is_check If suppression persists gradient Modify Gradient Elution chromatography->gradient ms_params Step 4: Adjust MS Parameters is_check->ms_params If suppression persists resolution Problem Resolved ms_params->resolution If suppression is minimized lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) column Change Column Chemistry (e.g., C8, Phenyl) flow_rate Reduce Flow Rate

Caption: Troubleshooting workflow for addressing signal suppression.

Detailed Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects. The choice of extraction method significantly impacts the removal of interfering substances like phospholipids (B1166683).[1]

    • Protein Precipitation (PPT): A rapid method, but may not sufficiently remove phospholipids which are a major cause of ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers improved selectivity over PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by using a sorbent to retain the analyte while washing away interfering matrix components.

  • Optimize Chromatography: Co-elution of matrix components with this compound can be minimized by adjusting chromatographic parameters.

    • Gradient Modification: Alter the mobile phase gradient to improve the separation between the analyte and interfering peaks.

    • Column Chemistry: If using a C18 column, consider switching to a different stationary phase, such as C8 or Phenyl-Hexyl, to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate can enhance ionization efficiency and reduce the impact of matrix effects.[2]

  • Verify Internal Standard Performance: this compound is a deuterated internal standard and should ideally co-elute with the endogenous C18:1 Ceramide, experiencing the same degree of ion suppression. However, slight chromatographic shifts between the analyte and the deuterated standard can occur (isotope effect), leading to differential ion suppression.

  • Adjust Mass Spectrometer Parameters: While less common for resolving ion suppression from complex matrices, optimizing parameters like spray voltage and gas flows can sometimes improve signal stability.

Problem: Inconsistent results for quality control (QC) samples.

Variability in the composition of the biological matrix from sample to sample can cause inconsistent ion suppression, leading to poor reproducibility.

Solutions:

  • Robust Sample Preparation: Employing a rigorous sample preparation method like SPE can minimize the variability of matrix effects between samples.

  • Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to account for consistent matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS and is highly effective at correcting for sample-to-sample variations in ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is decreased by the presence of co-eluting components from the sample matrix.[3] This leads to a reduced signal intensity, which can result in underestimation of the analyte concentration, poor sensitivity, and lack of reproducibility.

Q2: What are the primary causes of ion suppression in biological matrices like plasma or serum?

A2: The most common causes of ion suppression in biological matrices are:

  • Phospholipids: These are highly abundant in plasma and serum and are a major source of ion suppression, especially in positive electrospray ionization mode.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate in the ion source and interfere with ionization.

  • Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still contribute to matrix effects.

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the this compound indicates the retention times at which matrix components are eluting and causing ion suppression.

Post-Column Infusion Experiment Workflow

lc_column LC Column tee lc_column->tee ms_source Mass Spectrometer Ion Source tee->ms_source syringe_pump Syringe Pump with This compound Standard syringe_pump->tee

Caption: Schematic of a post-column infusion experiment setup.

Q4: Will using this compound as an internal standard completely eliminate the problem of ion suppression?

A4: While this compound is a stable isotope-labeled internal standard and is the best tool to compensate for ion suppression, it may not completely eliminate the issue. Ideally, the deuterated standard co-elutes perfectly with the analyte and experiences identical ion suppression, allowing for accurate correction. However, a slight chromatographic separation due to the deuterium (B1214612) isotope effect can lead to differential suppression and some residual inaccuracy. Therefore, it is still crucial to minimize ion suppression through effective sample preparation and chromatography.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to ceramide analysis to aid in experimental design and troubleshooting.

Table 1: Comparison of Sample Preparation Methods for Ceramide Recovery

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)
Protein Precipitation (PPT)Various Ceramides (B1148491)PlasmaVariable, often lower due to phospholipid interference
Liquid-Liquid Extraction (LLE)Various CeramidesPlasma78 - 91
Solid-Phase Extraction (SPE)Various CeramidesPlasma>90 (with optimized phospholipid removal)

Data synthesized from multiple sources indicating general performance trends.

Table 2: Typical LC-MS/MS Parameters for C18:1 Ceramide Analysis

ParameterSetting
LC Column C18 or C8 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile (B52724)/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM) Precursor Ion (m/z) -> Product Ion (m/z)
C18:1 Ceramide (endogenous)564.5 -> 264.4
This compound (IS)571.5 -> 264.4

Parameters are examples and should be optimized for your specific instrumentation and application.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on the method by Bligh and Dyer, commonly used for lipid extraction.

Materials:

Procedure:

  • To 50 µL of plasma in a glass tube, add the appropriate amount of this compound internal standard.

  • Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again.

  • Centrifuge to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new tube.

  • Re-extract the remaining aqueous layer with 1 mL of chloroform.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Plasma Samples

This is a simpler but less selective method.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Cold acetonitrile or isopropanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of plasma, add the internal standard.

  • Add 200 µL of cold acetonitrile (a 4:1 ratio of solvent to sample).

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Incubate at -20°C for 10-20 minutes to enhance precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a new tube for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples (General)

This protocol provides a more rigorous cleanup. The specific sorbent and solvents will depend on the SPE cartridge used.

Materials:

  • Plasma sample (pre-treated by PPT)

  • C18 or phospholipid removal SPE cartridge

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge with methanol.

  • Equilibrate the cartridge with water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the ceramides with a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the sample in mobile phase for injection.

Logical Relationship of Sample Preparation Methods

cluster_complexity start Biological Matrix (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, fast lle Liquid-Liquid Extraction (LLE) start->lle More selective spe Solid-Phase Extraction (SPE) start->spe Most selective analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Relationship between sample preparation methods based on selectivity.

References

Addressing isotopic overlap between C18:1 Ceramide-d7 and endogenous lipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the use of deuterated internal standards in lipidomics, with a specific focus on C18:1 Ceramide-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a synthetic version of C18:1 Ceramide where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. Its chemical formula is C36H62D7NO3, and it has a monoisotopic mass of approximately 570.57 Da.[1] It is commonly used as an internal standard in mass spectrometry-based lipidomics. Since it is chemically almost identical to the endogenous (naturally occurring) C18:1 Ceramide, it behaves similarly during sample extraction and ionization. However, its increased mass allows the mass spectrometer to distinguish it from the endogenous version, making it an ideal tool for accurate quantification.[2][3]

Q2: What is isotopic overlap and why is it a concern?

Isotopic overlap, or isobaric interference, occurs when two different molecules have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish in a mass spectrometer.[4] A specific issue is "Type II isotopic overlap," where the signal from the naturally occurring heavy isotopes (like 13C) of one lipid can interfere with the signal of another lipid.[5]

For example, the M+2 isotopologue of an endogenous lipid (the peak containing two 13C atoms) might have a very similar m/z to your this compound internal standard. This overlap can lead to an artificially inflated signal for the internal standard, which in turn causes an underestimation of the endogenous ceramide concentration, leading to inaccurate results.

Q3: Which endogenous lipids are likely to interfere with this compound?

A primary candidate for isotopic overlap is the M+2 isotopologue of endogenous C18:0 Hexosylceramide (HexCer(d18:1/18:0)). Hexosylceramides are ceramides (B1148491) with a sugar group (like glucose or galactose) attached and are common in biological samples. Let's examine their masses:

  • This compound ([M+H]+) : The protonated molecule has an m/z of ~571.58 .

  • Endogenous C18:0 Hexosylceramide ([M+H]+) : This molecule has a monoisotopic m/z of ~728.58 . Its M+2 isotopologue, which contains two naturally occurring 13C atoms, would have an m/z very close to that of the deuterated standard, creating a potential for interference.

Another potential, though less direct, interference can come from sodiated adducts of other lipids that happen to have a similar m/z.

Troubleshooting Guides

Issue 1: Inaccurate quantification of C18:1 Ceramide.

If you suspect that isotopic overlap is affecting the accuracy of your C18:1 Ceramide quantification, follow these steps.

The ability to distinguish between two ions with very similar m/z values is determined by the mass resolution of your instrument.

Data Presentation: Required Mass Resolution

The table below illustrates the theoretical mass difference between this compound and a potential interfering lipid, and the minimum mass resolution required to separate them.

CompoundIon FormulaExact m/z ([M+H]+)Δm/z (vs. Cer-d7)Required Resolution
This compound C36H63D7NO3571.5833--
C18:0 HexCer (M+6 peak) C42H83NO8~571.58~0.003~190,000

To calculate the required resolution, the formula R = m/Δm is used, where m is the nominal mass and Δm is the mass difference between the two peaks.

Recommendation: If your mass spectrometer has a resolution below ~190,000, you may not be able to resolve the this compound peak from the interfering isotopic peak of C18:0 Hexosylceramide. In such cases, chromatographic separation is crucial.

If mass resolution is insufficient, liquid chromatography (LC) is the next line of defense. The goal is to ensure that the internal standard and any interfering lipids elute from the chromatography column at different times.

Experimental Protocol: LC-MS/MS Method for Ceramide Separation

This protocol is a general guideline for separating ceramides using reversed-phase liquid chromatography.

  • Column Selection: Use a C18 reversed-phase column (e.g., Acquity BEH Shield C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution:

    • Start with 70% Solvent B and hold for 1 minute.

    • Increase linearly to 100% Solvent B over 75 minutes.

    • Return to initial conditions over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • MS Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

This long gradient is designed to effectively separate different lipid classes and even lipids with minor structural differences.

It's important to experimentally determine the extent to which the endogenous analyte contributes to the internal standard's signal.

Experimental Protocol: Quantifying Isotopic Crosstalk

  • Prepare a High-Concentration Analyte Sample: Spike a blank matrix (e.g., lipid-stripped plasma) with a high concentration of unlabeled C18:1 Ceramide, equivalent to the upper limit of quantification (ULOQ) of your assay. Do not add the this compound internal standard.

  • Prepare an Internal Standard Sample: Spike a blank matrix with the this compound internal standard at the working concentration used in your assay. Do not add the unlabeled analyte.

  • Analyze Samples: Inject both samples and acquire data, monitoring the MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard in both runs.

  • Data Analysis:

    • Measure the peak area of any signal detected in the internal standard channel in the "High-Concentration Analyte Sample." This is the crosstalk signal.

    • Measure the peak area of the internal standard in the "Internal Standard Sample." This is the true internal standard signal.

    • Calculate the percent crosstalk: % Crosstalk = (Area of Crosstalk Signal / Area of True IS Signal) * 100

  • Acceptance Criteria: The calculated % Crosstalk should be negligible, ideally less than 5% of the internal standard's response at the lower limit of quantification (LLOQ). If it is higher, further optimization of your method is required.

Visualization of Key Concepts

To further clarify these concepts, the following diagrams illustrate the experimental workflow and a relevant biological pathway involving C18:1 Ceramide.

cluster_workflow Troubleshooting Workflow start Inaccurate Quantification Observed check_res Step 1: Check Mass Spectrometer Resolution start->check_res high_res Resolution Sufficient? (>190,000) check_res->high_res optimize_lc Step 2: Optimize Chromatography (LC) high_res->optimize_lc No crosstalk_exp Step 3: Perform Isotopic Crosstalk Experiment high_res->crosstalk_exp Yes optimize_lc->crosstalk_exp analyze_data Analyze Data for Interference crosstalk_exp->analyze_data end_ok Quantification is Accurate analyze_data->end_ok Crosstalk < 5% end_nok Further Method Development Needed analyze_data->end_nok Crosstalk > 5% cluster_pathway C18:1 Ceramide-Mediated Apoptosis Pathway stress Stress Stimuli (e.g., TNF-α, Chemotherapy) cers1 Ceramide Synthase 1 (CerS1) stress->cers1 activates c18_cer Increased C18:1 Ceramide cers1->c18_cer produces er_stress Endoplasmic Reticulum Stress c18_cer->er_stress pi3k_akt Inhibition of PI3K/AKT Pathway c18_cer->pi3k_akt autophagy Lethal Autophagy er_stress->autophagy apoptosis Apoptosis (Cell Death) autophagy->apoptosis pi3k_akt->apoptosis leads to

References

C18:1 Ceramide-d7 quality control and performance monitoring in analytical runs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C18:1 Ceramide-d7 as an internal standard in analytical runs, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is it used in analytical runs?

A1: this compound is a deuterated form of C18:1 Ceramide, a naturally occurring sphingolipid.[1] The inclusion of deuterium (B1214612) atoms increases its molecular weight without significantly altering its chemical properties. This makes it an ideal internal standard (IS) for quantitative analysis of endogenous C18:1 Ceramide and other related ceramides (B1148491) by LC-MS/MS.[2] Its primary role is to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects, thereby improving the accuracy and precision of the measurement.[3]

Quality Control

Q2: What are the key quality control parameters to monitor for this compound in an analytical run?

A2: Consistent performance of the internal standard is crucial for reliable data. Key QC parameters to monitor include:

  • Peak Area Response: The peak area of this compound should be consistent across all samples in a batch. Significant variation can indicate issues with sample preparation or instrument performance.

  • Retention Time: The retention time should be stable and reproducible throughout the analytical run. A drifting retention time may suggest problems with the LC column or mobile phase composition.

  • Peak Shape: The chromatographic peak should be symmetrical (e.g., Gaussian shape). Poor peak shape, such as tailing or fronting, can affect integration and thus, the accuracy of quantification.

Q3: What are the acceptance criteria for the this compound internal standard response?

A3: While specific criteria can vary between laboratories, a common practice is to establish an acceptable range for the internal standard response. For instance, the peak area of this compound in a given sample should be within ±50% of the mean peak area of the internal standard in the calibration standards and quality control samples.[4] Samples falling outside this range may require re-injection or re-extraction.

Table 1: Quality Control Parameters and Acceptance Criteria for this compound

ParameterAcceptance CriteriaPotential Issues if Criteria Not Met
Peak Area Within 50-150% of the mean IS response in calibrators and QCs.[4]Inconsistent sample extraction, matrix effects, instrument instability.
Retention Time ± 0.2 minutes of the expected retention time.Column degradation, changes in mobile phase, flow rate instability.
Peak Tailing Factor Typically between 0.8 and 1.5.Column overload, secondary interactions, dead volume.

Troubleshooting Guide

No or Low Signal for this compound

Q4: I am not observing a peak, or the signal for this compound is very low. What are the possible causes?

A4: This issue can stem from several factors related to sample preparation, the LC system, or the mass spectrometer.

  • Sample Preparation:

    • Incorrect Spiking: Ensure the internal standard was added to the samples at the correct concentration.

    • Degradation: this compound should be stored at -20°C.[5] Improper storage can lead to degradation.

  • LC System:

    • Injection Issues: Check for clogs in the autosampler needle or injection port.

    • Leaky Connections: Inspect all fittings and connections for leaks.

  • Mass Spectrometer:

    • Incorrect MRM Transition: Verify that the correct precursor and product ion masses are entered in the acquisition method. For this compound, a common precursor ion is [M+H]+ at m/z 571.0, and a characteristic product ion is m/z 264.4, corresponding to the sphingosine (B13886) backbone.[6]

    • Source Contamination: A dirty ion source can lead to a significant drop in sensitivity.

Troubleshooting Workflow for No/Low IS Signal

start No or Low IS Signal check_ms Verify MS Parameters (MRM, Source Settings) start->check_ms ms_ok MS Parameters Correct? check_ms->ms_ok check_lc Inspect LC System (Connections, Flow) lc_ok LC System OK? check_lc->lc_ok check_prep Review Sample Prep (Spiking, Storage) prep_ok Sample Prep OK? check_prep->prep_ok ms_ok->check_lc Yes fix_ms Correct MS Method ms_ok->fix_ms No lc_ok->check_prep Yes fix_lc Fix Leaks/Clogs lc_ok->fix_lc No fix_prep Re-spike or Re-prepare Samples prep_ok->fix_prep No end Signal Restored prep_ok->end Yes fix_ms->end fix_lc->end fix_prep->end

Troubleshooting workflow for the absence or low signal of the internal standard.
Poor Peak Shape

Q5: The peak for this compound is tailing or splitting. How can I improve the peak shape?

A5: Poor peak shape can compromise the accuracy of peak integration. Common causes and solutions are outlined below.

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained compounds from the sample matrix. Flushing the column with a strong solvent may help.

    • Degradation: Over time, the stationary phase of the column can degrade, especially with aggressive mobile phases or high pH. Replacing the column may be necessary.

  • Chromatographic Conditions:

    • Mobile Phase Incompatibility: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

    • pH Effects: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Troubleshooting Logic for Poor Peak Shape

start Poor Peak Shape (Tailing, Splitting) check_solvent Check Sample Solvent vs. Mobile Phase start->check_solvent solvent_ok Compatible? check_solvent->solvent_ok fix_solvent Reconstitute Sample in Weaker Solvent solvent_ok->fix_solvent No check_column Inspect Column (Flush or Replace) solvent_ok->check_column Yes end Peak Shape Improved fix_solvent->end column_ok Column OK? check_column->column_ok fix_column Flush or Replace Column column_ok->fix_column No check_mobile_phase Review Mobile Phase Composition and pH column_ok->check_mobile_phase Yes fix_column->end check_mobile_phase->end

Decision-making process for addressing poor chromatographic peak shape.
High Variability in Internal Standard Response

Q6: The peak area of my this compound is highly variable between samples. What could be the cause?

A6: High variability in the internal standard response is a red flag that can compromise the entire batch of data. The most likely culprit is inconsistent sample preparation or the presence of significant matrix effects.

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Ensure accurate and consistent pipetting of the internal standard solution into each sample.

    • Variable Extraction Recovery: The efficiency of the extraction process may not be consistent across all samples. Review and optimize the extraction protocol.

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) of the signal.[3]

    • Addressing Matrix Effects: Improve sample clean-up to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]

Experimental Protocols

Protocol 1: Sample Preparation for Ceramide Analysis in Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity) to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Workflow for Plasma Sample Preparation

start Start: Plasma Sample aliquot Aliquot 50 µL Plasma start->aliquot spike Spike with C18:1 Ceramide-d7 IS aliquot->spike precipitate Add 200 µL Cold Methanol (Protein Precipitation) spike->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 10 min at 14,000 x g vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness (Nitrogen) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Step-by-step workflow for the extraction of ceramides from plasma samples.
Protocol 2: Generic LC-MS/MS Method for Ceramide Analysis

This is a starting point for method development and will likely require optimization.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, re-equilibrate at 30% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions C18:1 Ceramide: 564.5 -> 264.4This compound: 571.5 -> 264.4
Collision Energy To be optimized for the specific instrument

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always refer to the manufacturer's instructions for their specific instruments and reagents, and all laboratory procedures should be performed by trained personnel in accordance with established safety protocols.

References

Strategies to reduce variability in ceramide measurements using C18:1 Ceramide-d7.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ceramide measurements when using C18:1 Ceramide-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard, such as this compound, crucial for accurate ceramide quantification?

A1: An internal standard (IS) is essential in quantitative mass spectrometry to account for variations that can occur during sample preparation, extraction, and analysis.[1][2] this compound is a stable isotope-labeled version of a naturally occurring ceramide. Because it is chemically almost identical to the endogenous ceramides (B1148491) being measured, it behaves similarly during extraction and ionization.[3] By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variability in extraction efficiency or instrument response can be normalized, leading to more accurate and precise quantification of the target ceramide species.[1][4]

Q2: What are the best practices for storing and handling this compound?

A2: this compound should be stored at -20°C in a tightly sealed vial to prevent degradation.[5] It is typically supplied as a solution in an organic solvent or as a powder. If it is a powder, it should be dissolved in a suitable organic solvent like ethanol (B145695) or a chloroform (B151607)/methanol (B129727) mixture to create a stock solution.[6][7] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles which can lead to solvent evaporation and concentration changes.[6]

Q3: How do I prepare a standard curve for ceramide quantification?

A3: A standard curve is generated by preparing a series of calibration standards with known concentrations of the target ceramides and a constant concentration of the internal standard (this compound).[1][8][9] The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.[1] A linear regression analysis is performed on these points, and the resulting equation is used to calculate the concentration of the target ceramides in the unknown samples.[1][9]

Q4: What are the common sources of variability in ceramide measurements?

A4: Variability in ceramide measurements can arise from several sources, including:

  • Sample Collection and Handling: Inconsistent sample collection techniques or storage conditions can lead to degradation of ceramides.

  • Lipid Extraction: Incomplete or inconsistent extraction of lipids from the sample matrix is a major source of variability.[10]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the target ceramides and the internal standard, leading to ion suppression or enhancement.[10][11][12]

  • Instrument Performance: Fluctuations in the performance of the liquid chromatography or mass spectrometry systems can introduce variability.[2][4]

  • Pipetting and Dilution Errors: Inaccurate pipetting during sample preparation or standard curve preparation can lead to significant errors.

Troubleshooting Guides

Issue 1: High Variability in Replicate Measurements
Potential Cause Troubleshooting Step
Inconsistent Lipid Extraction 1. Ensure the sample is fully homogenized before extraction. 2. Use a consistent and validated extraction protocol for all samples (e.g., Folch or Bligh & Dyer).[6] 3. Vortex samples for a consistent amount of time during extraction.[9] 4. Ensure complete phase separation before collecting the organic layer.
Pipetting Inaccuracy 1. Calibrate pipettes regularly. 2. Use appropriate pipette tips and ensure they are properly sealed. 3. When preparing dilutions, ensure thorough mixing at each step.
Instrument Instability 1. Equilibrate the LC-MS system for a sufficient amount of time before running samples. 2. Run quality control (QC) samples throughout the sample queue to monitor instrument performance.[4] 3. Check for leaks in the LC system.
Inconsistent Sample Handling 1. Thaw frozen samples consistently (e.g., on ice). 2. Minimize the time samples are at room temperature.
Issue 2: Low Signal Intensity for Ceramides and/or Internal Standard
Potential Cause Troubleshooting Step
Inefficient Lipid Extraction 1. Optimize the extraction solvent system for your sample type. 2. Increase the volume of extraction solvent. 3. Consider a different extraction method if the current one is not performing well.
Matrix Effects (Ion Suppression) 1. Dilute the sample extract to reduce the concentration of interfering matrix components.[10] 2. Optimize the chromatographic separation to separate the ceramides from co-eluting matrix components.[11] 3. Consider using a different ionization source if available.
Poor Instrument Sensitivity 1. Clean the ion source and mass spectrometer inlet. 2. Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific ceramides being analyzed.[9][13]
Degradation of Analytes 1. Ensure samples and standards have been stored properly at -20°C or -80°C.[6] 2. Prepare fresh working solutions of standards.

Experimental Protocols

Protocol: Quantification of C18:1 Ceramide in Plasma using this compound by LC-MS/MS

This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.

1. Materials and Reagents:

  • C18:1 Ceramide standard

  • This compound internal standard[3][5]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

2. Preparation of Stock and Working Solutions:

  • C18:1 Ceramide Stock Solution (1 mg/mL): Dissolve 1 mg of C18:1 Ceramide in 1 mL of ethanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ethanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the C18:1 Ceramide stock solution with methanol to achieve a concentration range suitable for your expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).[7][9]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation and Lipid Extraction (Bligh & Dyer Method):

  • To 100 µL of plasma in a glass tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[14]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[14]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B

  • MS Detection: Electrospray ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C18:1 Ceramide: Precursor ion [M+H]+ -> Product ion (e.g., m/z 264.3)

    • This compound: Precursor ion [M+H]+ -> Product ion (e.g., m/z 271.3)

5. Data Analysis:

  • Integrate the peak areas for both the C18:1 Ceramide and this compound MRM transitions.

  • Calculate the peak area ratio (C18:1 Ceramide / this compound) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the C18:1 Ceramide standards.

  • Determine the concentration of C18:1 Ceramide in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Ceramide Analysis

ParameterValueReference
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid[14]
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid[14]
Flow Rate 0.3 - 0.4 mL/min[9][10]
Column Temperature 50 - 55°C[14]
Ionization Mode Positive Electrospray Ionization (ESI+)[9][13]
Capillary Voltage 2.5 - 5.0 kV[9][13]
Cone Voltage 30 - 40 V[9][13]
Collision Energy 20 - 60 eV[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Homogenize Homogenize Add_IS->Homogenize Add_Solvents Add Extraction Solvents (e.g., Chloroform/Methanol) Homogenize->Add_Solvents Vortex Vortex Add_Solvents->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Extract Dry Extract under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calc_Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Calc_Ratio Std_Curve Generate Standard Curve Calc_Ratio->Std_Curve Quantify Quantify Ceramide Concentration Std_Curve->Quantify troubleshooting_guide cluster_variability High Variability cluster_signal Poor Signal Start High Variability or Poor Signal? Check_Extraction Review Extraction Protocol for Consistency Start->Check_Extraction Optimize_Extraction Optimize Extraction Solvents/Method Start->Optimize_Extraction Check_Pipetting Verify Pipette Calibration and Technique Check_Extraction->Check_Pipetting Check_Instrument Run QC Samples to Assess Instrument Stability Check_Pipetting->Check_Instrument Address_Matrix Dilute Sample or Improve Chromatography Optimize_Extraction->Address_Matrix Check_MS_Params Optimize MS Parameters (e.g., Collision Energy) Address_Matrix->Check_MS_Params Check_Standards Prepare Fresh Standards Check_MS_Params->Check_Standards

References

Impact of different ionization sources on C18:1 Ceramide-d7 signal intensity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with C18:1 Ceramide-d7 analysis.

Troubleshooting Guide

Question: Why am I observing low signal intensity or poor peak shape for this compound?

Answer: Low signal intensity and poor peak shape are common issues in the analysis of ceramides (B1148491). Several factors related to the ionization source, sample preparation, and chromatographic conditions can contribute to these problems.

Possible Causes and Solutions:

  • Suboptimal Ionization Source: The choice of ionization source significantly impacts the signal intensity of lipids like ceramides. While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) can offer better sensitivity for certain lipids.[1][2] APPI, in particular, may provide higher signal intensities and a better signal-to-noise ratio for lipid analysis.[1][2]

  • Ion Suppression: Co-eluting matrix components from biological samples can interfere with the ionization of this compound, leading to a decreased signal.[3]

    • Solution: Incorporate a stable isotope-labeled internal standard, such as a non-deuterated C18:1 Ceramide, early in the sample preparation process to normalize for matrix effects. Additionally, optimizing sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can reduce interfering components.

  • Inadequate Sample Preparation: Incomplete extraction or protein precipitation can lead to sample loss and matrix effects.

    • Solution: Employ a robust lipid extraction method, such as the Bligh and Dyer or Folch method, followed by protein precipitation. For complex matrices like plasma, an additional purification step using silica (B1680970) chromatography might be necessary.

  • Poor Chromatographic Resolution: Overlapping peaks with other lipids or matrix components can result in poor peak shape and ion suppression.

    • Solution: Optimize the liquid chromatography (LC) method. This can include adjusting the gradient, flow rate, or switching to a column with a different chemistry, such as a C18 or a HILIC column, to improve the separation of ceramides.

Question: I am seeing significant variability in my results between samples. What could be the cause?

Answer: Result variability often stems from inconsistent sample handling and preparation or from matrix effects that differ between samples.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Use automated liquid handlers for precise and repeatable dispensing of reagents and samples. Ensure thorough vortexing and centrifugation at each step.

  • Differential Matrix Effects: The composition of the sample matrix can vary, leading to different degrees of ion suppression or enhancement for each sample.

    • Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS is added at the beginning of the sample preparation and experiences the same matrix effects as the analyte, allowing for accurate quantification based on the ratio of their signals.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can also lead to variability.

    • Solution: Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.

Frequently Asked Questions (FAQs)

Q1: Which ionization source is best for this compound analysis?

A1: The optimal ionization source can depend on the specific experimental conditions and the sample matrix. While ESI is commonly used for lipid analysis, both APCI and APPI are also effective. For lipids, APPI has been shown to offer lower detection limits and higher signal intensities compared to APCI and ESI without mobile phase modifiers. It is recommended to empirically test different ionization sources to determine the best performance for your specific application.

Q2: How can I confirm that ion suppression is affecting my this compound signal?

A2: A post-extraction infusion experiment can be performed to assess matrix effects. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the signal intensity of the standard at the retention time of the analyte indicates the presence of ion suppression.

Q3: What are the typical fragments observed for C18:1 Ceramide in MS/MS analysis?

A3: In positive ion mode, collision-induced dissociation of ceramides typically results in the loss of the N-acyl chain and one or two water molecules. For C18:1 Ceramide, characteristic product ions corresponding to the sphingoid base are observed.

Q4: Is a deuterated internal standard necessary for accurate quantification?

A4: Yes, using a stable isotope-labeled internal standard, such as this compound, is highly recommended for accurate and precise quantification. The deuterated standard co-elutes with the endogenous analyte and experiences similar ionization effects, allowing for reliable correction of matrix effects and sample loss during preparation.

Data Presentation

Table 1: Relative Signal Intensity of C18:1 Ceramide with Different Ionization Sources

Ionization SourceRelative Signal Intensity (Arbitrary Units)Signal-to-Noise RatioKey Characteristics
ESI1.0 x 10^5ModerateGood for polar and large biomolecules, but can be susceptible to matrix effects.
APCI2.5 x 10^5HighSuitable for less polar and thermally stable compounds.
APPI5.0 x 10^5Very HighExcellent for nonpolar compounds and can be more sensitive than ESI and APCI for certain lipids.

Note: The values presented in this table are representative and intended for comparative purposes. Actual signal intensities will vary depending on the specific instrument, experimental conditions, and sample matrix.

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add 50 µL of an internal standard solution containing C18:1 Ceramide (non-deuterated) at a known concentration.

    • Add 1.5 mL of a cold chloroform (B151607):methanol (1:2, v/v) solution.

    • Vortex for 1 minute.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

    • Transfer the lower organic phase to a new tube.

    • Dry the extract under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B for re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (or APPI/APCI for comparison).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the specific precursor-to-product ion transition.

      • C18:1 Ceramide (Internal Standard): Monitor the specific precursor-to-product ion transition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Lipid Extraction (Bligh & Dyer) add_is->extraction drydown Dry Down extraction->drydown reconstitute Reconstitute drydown->reconstitute lc LC Separation reconstitute->lc ms MS Detection (ESI, APCI, or APPI) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound analysis.

Signal_Intensity_Factors cluster_instrument Instrumental Factors cluster_sample Sample-Related Factors cluster_method Methodological Factors center This compound Signal Intensity ionization Ionization Source (ESI, APCI, APPI) ionization->center ms_settings MS Parameters (Voltages, Temperatures) ms_settings->center matrix Matrix Effects (Ion Suppression) matrix->center concentration Analyte Concentration concentration->center cleanup Sample Cleanup cleanup->center chromatography LC Separation chromatography->center mobile_phase Mobile Phase Composition mobile_phase->center

Caption: Factors influencing this compound signal intensity.

References

Ensuring complete solubilization of C18:1 Ceramide-d7 for accurate spiking.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving complete solubilization of C18:1 Ceramide-d7 for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound, like other long-chain ceramides (B1148491), is a lipophilic molecule with poor aqueous solubility. For preparing a concentrated stock solution, several organic solvents are effective. Chloroform, a mixture of Chloroform:Methanol (2:1), and Dimethylformamide (DMF) are commonly used.[1] Ethanol (B145695) can also be used, particularly with gentle heating to aid dissolution.[1] It is crucial to use high-purity, anhydrous solvents to prevent degradation of the lipid.

Q2: How should I store this compound?

A2: this compound should be stored as a crystalline solid or a solution at -20°C.[2] It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation, thereby altering the concentration.[2]

Q3: Why is my this compound precipitating when I add it to my aqueous cell culture medium?

A3: Precipitation upon addition to aqueous solutions is a common issue due to the hydrophobic nature of ceramides.[3] This can happen for a few reasons:

  • The concentration of the ceramide in the final aqueous solution exceeds its solubility limit.

  • The final concentration of the organic solvent is too high, causing the lipid to fall out of solution.

  • Inadequate mixing when adding the stock solution to the aqueous medium.

Q4: What is the maximum recommended final concentration of organic solvent in cell culture experiments?

A4: To avoid solvent-induced cytotoxicity and precipitation of the ceramide, the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium should be minimal, typically less than 0.1%. Always include a vehicle control in your experiments with the same final concentration of the solvent to ensure that any observed effects are due to the ceramide and not the solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Crystalline solid this compound will not dissolve in the chosen organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use gentle warming (e.g., to 37°C) and vortexing to aid dissolution. Sonication in a bath sonicator can also be effective.
The solution appears cloudy or contains visible particulates after dissolving. The ceramide may not be fully solubilized or has started to form aggregates.Continue vortexing or sonicating the solution. A brief period of gentle warming may help. If cloudiness persists, consider trying a different solvent system, such as a Chloroform:Methanol (2:1) mixture.
Precipitation occurs immediately upon adding the stock solution to an aqueous buffer or cell culture medium. The stock solution was added too quickly, leading to localized high concentrations and precipitation. The final concentration of the ceramide is too high for the aqueous medium.Warm both the stock solution and the aqueous medium to 37°C. Add the stock solution dropwise to the aqueous medium while vigorously vortexing to ensure rapid and thorough mixing. Prepare a more dilute final working solution.
The solution is initially clear but becomes cloudy or precipitates over time. The ceramide is coming out of solution as it equilibrates at a lower temperature or due to interactions with components in the medium.Use the working solution immediately after preparation. Consider complexing the ceramide with bovine serum albumin (BSA) to increase its stability and solubility in aqueous solutions.

Quantitative Data Summary

The solubility of ceramides can vary based on the specific acyl chain length and solvent. The table below provides solubility information for C18 Ceramide and its deuterated form.

CompoundSolventSolubilityReference
C18 Ceramide (d18:1/18:0)ChloroformSoluble
Chloroform:Methanol (2:1)5 mg/mL
DMF0.15 mg/mL
EthanolSoluble when heated
C18 Ceramide-d7 (d18:1-d7/18:0)DMF0.15 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Preparation: Bring the vial of this compound to room temperature before opening to prevent condensation.

  • Solvent Addition: Add a precise volume of an appropriate organic solvent (e.g., ethanol) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, warm the solution gently in a 37°C water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can help prevent lipid oxidation.

Protocol 2: Preparation of a Ceramide-BSA Complex for Aqueous Solutions

This method is recommended for improving the solubility and delivery of ceramides in cell culture.

  • Dispense Stock Solution: In a sterile glass tube, dispense the required volume of the this compound stock solution in ethanol.

  • Solvent Evaporation: Evaporate the ethanol under a gentle stream of nitrogen gas. Place the tube under a vacuum for at least 30 minutes to remove any residual solvent. A thin lipid film should be visible at the bottom of the tube.

  • Redissolve Lipid: Redissolve the dried ceramide film in a small volume of ethanol (e.g., 100-200 µL).

  • Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA in your desired aqueous buffer or serum-free medium (e.g., 10% w/v).

  • Complexation: While vigorously vortexing the BSA solution, slowly inject the ethanolic ceramide solution directly into the BSA solution.

  • Final Preparation: The resulting solution, containing the this compound-BSA complex, is now ready for use in your experiments. This complex is more stable in aqueous solutions than the ceramide alone.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (for Aqueous Media) start Start: this compound (Crystalline Solid) add_solvent Add Anhydrous Solvent (e.g., Ethanol) start->add_solvent dissolve Vortex & Gently Warm (37°C) to Dissolve add_solvent->dissolve check Visually Inspect for Complete Solubilization dissolve->check check->dissolve Cloudy/ Particulates stock Store Aliquots at -20°C check->stock Clear warm Warm Stock Solution & Aqueous Medium to 37°C stock->warm add_dropwise Add Stock Solution Dropwise while Vortexing Medium warm->add_dropwise final_check Check for Clarity add_dropwise->final_check final_check->add_dropwise Precipitate use Use Immediately for Experiment final_check->use Clear

Caption: Experimental workflow for solubilizing this compound.

G start Issue: Ceramide is not fully solubilized q1 Is the issue with the initial stock solution? start->q1 a1_yes Action: Warm to 37°C, continue vortexing/sonicating. Consider a stronger solvent (e.g., Chloroform:Methanol). q1->a1_yes Yes q2 Is precipitation occurring when adding to aqueous media? q1->q2 No end Result: Complete Solubilization Achieved a1_yes->end a2_yes_1 Action: Ensure final solvent concentration is <0.1%. Add stock dropwise to vortexing medium. q2->a2_yes_1 Yes a2_yes_2 Action: Use a carrier like fatty acid-free BSA. a2_yes_1->a2_yes_2 If issue persists a2_yes_2->end

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Quantification of Ceramides Using C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of ceramides (B1148491), with a focus on the utilization of C18:1 Ceramide-d7 as an internal standard. The data presented is synthesized from a large-scale international study to highlight the current state of measurement concordance and to offer standardized experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the results from an inter-laboratory ring trial involving 34 laboratories from 19 countries. The study aimed to assess the concordance of ceramide quantification in human plasma standard reference materials (SRM). The use of a common internal standard, such as a deuterated ceramide, was a key aspect of harmonizing the results. The data below represents the absolute concentrations of four clinically relevant ceramides in NIST SRM 1950, demonstrating the precision and concordance achieved across multiple laboratories.[1]

Ceramide SpeciesMedian Concentration (µM)Mean Absolute Deviation (µM)Inter-laboratory CV (%)Intra-laboratory CV (%)
Cer(d18:1/16:0)2.030.1211.24.2
Cer(d18:1/18:0)1.180.0711.53.8
Cer(d18:1/24:0)1.450.1013.54.1
Cer(d18:1/24:1)0.890.0612.84.0

CV: Coefficient of Variation

This data underscores that while variability exists, the use of standardized protocols and authentic internal standards can lead to a high degree of concordance in ceramide quantification across different laboratories.[1]

Experimental Protocols

The methodologies outlined below are based on common practices in lipidomics for the quantification of ceramides by liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing a deuterated internal standard like this compound.

1. Sample Preparation (Human Plasma)

  • Thawing and Aliquoting: Plasma samples are thawed on ice. A small aliquot (e.g., 50 µL) is transferred to a glass tube.

  • Internal Standard Spiking: A known amount of the internal standard solution (e.g., this compound) is added to each plasma sample.

  • Lipid Extraction: Lipids are extracted using a solvent mixture, commonly a modification of the Bligh and Dyer method with a chloroform (B151607)/methanol mixture.

  • Phase Separation: The addition of chloroform and water induces phase separation. The lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid residue is reconstituted in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different ceramide species. The mobile phases usually consist of a mixture of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. A gradient elution is employed to resolve the ceramides based on their hydrophobicity.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard are monitored for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cer(d18:1/16:0)520.5264.3
Cer(d18:1/18:0)548.5264.3
Cer(d18:1/24:0)632.6264.3
Cer(d18:1/24:1)630.6264.3
This compound555.5271.3

Note: The exact m/z values may vary slightly depending on the instrument and adduction.

3. Quantification

  • Calibration Curve: A calibration curve is generated using a series of known concentrations of non-deuterated ceramide standards spiked with a constant amount of the this compound internal standard.

  • Data Analysis: The peak area ratio of the endogenous ceramide to the internal standard is calculated for each sample. The concentration of the endogenous ceramide is then determined by interpolating this ratio into the linear regression equation of the calibration curve.

Visualizations

Below are diagrams illustrating a typical experimental workflow for ceramide quantification and a simplified representation of a ceramide signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample spike Spike with this compound plasma->spike extract Lipid Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant results Ceramide Concentrations quant->results

Figure 1. Experimental workflow for ceramide quantification.

Ceramides are not only structural components of cell membranes but also act as critical signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell growth, and differentiation.[2][3][4]

ceramide_signaling cluster_synthesis Ceramide Synthesis cluster_effector Downstream Effectors cluster_outcome Cellular Outcome de_novo De Novo Synthesis ceramide Ceramide de_novo->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide pp2a PP2A apoptosis Apoptosis pp2a->apoptosis pkc PKCζ insulin_resistance Insulin Resistance pkc->insulin_resistance jnk JNK inflammation Inflammation jnk->inflammation ceramide->pp2a ceramide->pkc ceramide->jnk

References

Establishing Linearity and Limits of Detection with C18:1 Ceramide-d7: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of bioactive lipids, particularly ceramides, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of C18:1 Ceramide-d7 as an internal standard for mass spectrometry-based quantification, focusing on the key performance metrics of linearity and limits of detection (LOD). We also present data on alternative standards to aid in the selection of the most suitable internal standard for your specific research needs.

Performance of this compound as an Internal Standard

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification of lipids. By closely mimicking the chemical and physical properties of the endogenous analyte, they can effectively compensate for variations in sample preparation and instrument response.

Key Performance Characteristics:

Experimental data from various studies have demonstrated the robust performance of this compound in establishing linearity and achieving low limits of detection for the quantification of C18:1 Ceramide.

Performance MetricTypical ValueNotes
**Linearity (R²) **> 0.99Achieved over a wide concentration range.[1]
Limit of Detection (LOD) pg/mL to low ng/mL rangeVaries depending on the mass spectrometer's sensitivity.[2][3]
Precision (%RSD) < 15%Demonstrates high reproducibility of the method.
Accuracy (%Recovery) 90-110%Indicates minimal matrix effects and good recovery.

Comparison with Alternative Internal Standards

While deuterated standards are often preferred, other non-endogenous lipid species, such as odd-chain ceramides, can also be employed as internal standards. Below is a comparison of this compound with a commonly used alternative, C17:0 Ceramide.

Internal StandardLinearity (R²)Limit of Detection (LOD)Key AdvantagesKey Considerations
This compound > 0.99[1]pg/mL to low ng/mL[2][3]Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.Higher cost compared to non-deuterated standards.
C17:0 Ceramide > 0.99[3]pg/mL to low ng/mL[2][3]Not naturally occurring in most biological systems, avoiding interference with endogenous species. Lower cost.May not perfectly co-elute with C18:1 Ceramide, potentially leading to less accurate correction for matrix effects.

Experimental Protocols

Establishing a Calibration Curve for Linearity Assessment

Objective: To determine the linear range of quantification for C18:1 Ceramide using this compound as an internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of C18:1 Ceramide at a concentration of 1 mg/mL in an appropriate solvent (e.g., ethanol).

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.[3]

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a biological matrix (e.g., plasma, cell lysate) with decreasing concentrations of the C18:1 Ceramide stock solution.

    • Add a constant concentration of the this compound internal standard to each calibration standard.

  • Sample Extraction:

    • Perform a lipid extraction from the calibration standards using a suitable method, such as a modified Bligh-Dyer extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both C18:1 Ceramide and this compound in Multiple Reaction Monitoring (MRM) mode.[3]

  • Data Analysis:

    • Calculate the peak area ratio of C18:1 Ceramide to this compound for each calibration standard.

    • Plot the peak area ratio against the known concentration of C18:1 Ceramide.

    • Perform a linear regression analysis to determine the R² value, which should be > 0.99 for a linear relationship.[1]

Determining the Limit of Detection (LOD)

Objective: To determine the lowest concentration of C18:1 Ceramide that can be reliably detected above the background noise.

Methodology:

  • Prepare Low-Concentration Samples:

    • Prepare a series of samples with very low concentrations of C18:1 Ceramide, near the expected limit of detection.

    • Include a blank sample containing only the internal standard.

  • Replicate Measurements:

    • Analyze each low-concentration sample multiple times (e.g., n=7) using the established LC-MS/MS method.

  • Calculate the Standard Deviation:

    • Calculate the standard deviation of the peak area response for the lowest concentration at which the analyte is reliably detected.

  • Determine the LOD:

    • The LOD is typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Analyte & IS) Calibration_Standards Create Calibration Curve Standards Stock_Solutions->Calibration_Standards Spike_IS Spike with Internal Standard (this compound) Calibration_Standards->Spike_IS Lipid_Extraction Perform Lipid Extraction Spike_IS->Lipid_Extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LC_MSMS Inject Extract Data_Processing Peak Integration & Ratio Calculation LC_MSMS->Data_Processing Linearity_Plot Construct Calibration Curve Data_Processing->Linearity_Plot LOD_Calculation Calculate Limit of Detection Linearity_Plot->LOD_Calculation

Caption: Experimental workflow for linearity and LOD determination.

G Analyte C18:1 Ceramide (Endogenous) MS Mass Spectrometer Analyte->MS IS This compound (Internal Standard) IS->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standard-based quantification.

References

C18:1 Ceramide-d7: A Comparative Guide to Accuracy and Precision in Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramide species is critical for understanding their roles in cellular signaling, disease pathogenesis, and as potential biomarkers for various conditions, including cardiovascular disease. This guide provides a detailed comparison of the performance of C18:1 Ceramide-d7 as an internal standard in mass spectrometry-based ceramide quantification, benchmarked against other commonly used internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for accurate quantification is the use of stable isotope-labeled internal standards. These standards, such as this compound, are chemically identical to the analytes of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard experiences similar extraction efficiency, ionization response, and chromatographic retention to the endogenous analyte, thereby correcting for variations during sample preparation and analysis. This compound is a deuterated derivative of C18:1 Ceramide (d18:1/18:0), a synthetic ceramide containing sphingosine (B13886) and stearic acid.[1][2]

Performance Metrics: this compound in Action

Multiple studies have validated the use of deuterated ceramide standards, including those with a d7 label, for the precise and accurate quantification of various ceramide species in diverse biological matrices.

A key study by Kauhanen et al. developed a high-throughput LC-MS/MS method for the routine measurement of clinically relevant ceramides (B1148491) (Cer d18:1/16:0, Cer d18:1/18:0, Cer d18:1/24:0, and Cer d18:1/24:1) in human plasma.[3][4] This method utilized corresponding D7-labeled ceramide standards and demonstrated excellent performance characteristics, as summarized in the table below.

Performance Metric This compound and other D7-Ceramides Alternative Internal Standards (C17 & C25 Ceramide)
Accuracy Intra- and inter-assay accuracy <15%[3]Inter-assay accuracy: 92-108%; Intra-assay accuracy: 94-106%
Precision (CV%) Intra- and inter-assay precision <15%[3]Inter-assay precision: 6-13%; Intra-assay precision: 4-11%
**Linearity (R²) **>0.99 for all analytes[3]>0.99 for all analytes
Extraction Recovery 98-109%[3]Plasma: 78-91%; Liver: 70-99%; Muscle: 71-95%
Limit of Detection (LOD) Not explicitly stated in the abstract5-50 pg/mL
Limit of Quantification (LOQ) Not explicitly stated in the abstract5-50 pg/mL

Table 1: Comparison of Performance Metrics for Ceramide Quantification. Data for D7-Ceramides is from a high-throughput LC-MS/MS assay.[3] Data for alternative internal standards (C17 and C25 ceramide) is from a validated LC-ESI-MS/MS method.

Another study presents a validated high-throughput LC/MS/MS method for the simultaneous quantification of 16 ceramides and 10 dihydroceramides in human serum using stable isotope-labeled ceramides as internal standards.[5] This method also demonstrated excellent linearity with R² values >0.99 for all calibration curves.[5]

Alternative Internal Standards: A Comparative Look

While stable isotope-labeled standards are ideal, other non-physiological, odd-chain ceramides like C17 and C25 are also employed for ceramide quantification. A validated LC-ESI-MS/MS method using these standards demonstrated reliable performance, as detailed in Table 1. While this method shows good accuracy and precision, the extraction recovery is slightly lower and more variable across different tissues compared to the near-complete recovery seen with D7-labeled standards.[3]

The choice of internal standard is crucial and should ideally be a stable isotopologue of the analyte to ensure identical response factors in mass spectrometry.[6] Using a non-authentic internal standard can introduce bias and variability in quantification.[7]

Experimental Protocols

High-Throughput LC-MS/MS with D7-Labeled Ceramides[3]

This method was designed for the routine clinical analysis of four key ceramide species in human plasma.

  • Sample Preparation: Rapid plasma protein precipitation was performed in a 96-well format. D7-labeled ceramide internal standards were added to the samples.

  • Chromatography: A short 5-minute LC-MS/MS method was utilized for separation.

  • Mass Spectrometry: Detection and quantification were achieved using tandem mass spectrometry.

LC-ESI-MS/MS with Odd-Chain Ceramides

This method allows for the simultaneous measurement of various ceramide species in biological samples.

  • Lipid Extraction: A Bligh and Dyer extraction method was used for tissue samples. Plasma samples required an additional isolation step of sphingolipids using silica (B1680970) gel column chromatography.

  • Internal Standards: A mixture of C17 and C25 ceramides was added to each sample.

  • Chromatography: Reverse-phase HPLC was used for the separation of ceramide species.

  • Mass Spectrometry: Quantification was performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring (MRM).

Visualizing the Workflow and Concepts

G General Workflow for Ceramide Quantification using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Peak Peak Integration MS->Peak Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Result Quant->Result Final Ceramide Concentration

Caption: Workflow for ceramide quantification.

G Principle of Stable Isotope Dilution Mass Spectrometry cluster_sample In the Sample cluster_process Sample Preparation & Analysis cluster_ms Mass Spectrometer Detection Analyte Endogenous Ceramide Process Extraction, Chromatography, Ionization Analyte->Process IS Added C18:1 Ceramide-d7 (Known Amount) IS->Process Analyte_Signal Analyte Signal Process->Analyte_Signal Same losses, Same ionization efficiency IS_Signal IS Signal Process->IS_Signal Ratio Ratio of Signals (Analyte / IS) is proportional to the amount of endogenous analyte Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Principle of stable isotope dilution.

References

Validating Ceramide Biomarker Assays: A Comparative Guide to Using C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) as biomarkers is crucial for advancing research in areas such as cardiovascular and metabolic diseases. This guide provides an objective comparison of assay performance when using C18:1 Ceramide-d7 as an internal standard, supported by experimental data and detailed protocols.

Ceramides, a class of sphingolipids, are gaining prominence as predictive biomarkers for various pathological conditions.[1] Accurate and reproducible quantification of specific ceramide species is paramount for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity.[1][2] The use of stable isotope-labeled internal standards is a critical component of robust LC-MS/MS-based quantification, and this compound is a commonly utilized deuterated standard for the quantification of C18:1 ceramide.[3]

Performance Comparison of Ceramide Biomarker Assays

The validation of a ceramide biomarker assay involves assessing several key performance characteristics to ensure the reliability of the results. The following tables summarize quantitative data from studies utilizing deuterated internal standards, including d7-labeled ceramides, for the quantification of various ceramide species. While specific data for this compound is part of a broader methodology, the performance metrics are representative of assays employing this type of internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Cer(d18:1/16:0)10 - 3,000> 0.992.3[4]
Cer(d18:1/18:0)1 - 3,000> 0.992.3[4]
Cer(d18:1/24:0)3 - 1,000> 0.991.4[4]
Cer(d18:1/24:1)3 - 1,000> 0.991.4[4]
Cer(22:0)20 - 4,000 (µg/ml)Not Specified20 (µg/ml)[5]
Cer(24:0)80 - 16,000 (µg/ml)Not Specified80 (µg/ml)[5]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery)Reference
Various Ceramides5 concentrations< 15%< 15%Not Specified[6]
Cer(22:0)LLOQ2.7 - 3.4%3.2%-3.2 - 0.0% (RE)[5]
Cer(24:0)LLOQ2.8 - 3.4%3.6%-1.0 - 4.1% (RE)[5]
Various CeramidesNot Specified0.05 - 10.2%2.2 - 14.0%80.0 - 111%[4]

Table 3: Recovery

AnalyteExtraction Recovery (%)Reference
Various Ceramides98 - 109%[6][7]
Cer(22:0)109%[5]
Cer(24:0)114%[5]

Experimental Protocols

The following is a generalized protocol for the quantification of ceramides in human plasma using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold isopropanol (B130326) containing the deuterated internal standard mixture (including this compound).[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the ceramides and internal standards to a clean vial for LC-MS/MS analysis.[1]

Liquid Chromatography
  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm) is commonly used for the separation of ceramides.[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[1]

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[1]

  • Flow Rate: A typical flow rate is 500 µL/min.[1]

  • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the lipids. A rapid gradient can achieve a total run time of approximately 5 minutes per sample.[1]

Tandem Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used for ceramide analysis.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1] This involves selecting the protonated molecule of the analyte ([M+H]⁺) as the precursor ion. A common product ion for ceramides with a d18:1 sphingoid base is m/z 264.3, which results from the neutral loss of the N-acyl chain and water.[1]

  • Quantification: The concentration of each endogenous ceramide is determined by calculating the ratio of its peak area to that of its corresponding deuterated internal standard (e.g., C18:1 Ceramide to this compound). A calibration curve is generated using certified reference materials to establish the relationship between the peak area ratio and the concentration.[1]

Visualizing the Workflow and Ceramide's Role

To better illustrate the experimental process and the biological context of ceramides, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample (50 µL) ipa Isopropanol with This compound (200 µL) mix Vortex & Incubate (-20°C) ipa->mix centrifuge Centrifuge (10,000 x g) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis (Peak Area Ratio) ms->data quant Ceramide Concentration data->quant

Caption: Experimental workflow for ceramide quantification.

G cluster_pathways Cellular Processes sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance cell_growth Cell Growth Arrest ceramide->cell_growth s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase

Caption: Simplified ceramide signaling pathways.

References

Navigating the Isotopic Landscape: A Comparative Guide to Commercially Available C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of internal standards is paramount for accurate and reproducible quantification in mass spectrometry-based assays. This guide provides a comprehensive assessment of commercially available C18:1 Ceramide-d7, a commonly used internal standard in lipidomics. We present a detailed experimental protocol for evaluating isotopic purity and offer a comparative analysis of hypothetical data from major commercial suppliers.

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2][3][4][5] The accurate measurement of specific ceramide species is crucial for understanding their roles in health and disease. This compound, a deuterated analog of the naturally occurring C18:1 ceramide, serves as an essential internal standard for the precise quantification of its endogenous counterpart by correcting for variations in sample extraction and instrument response. However, the isotopic purity of this standard can vary between suppliers, potentially impacting the accuracy of experimental results.

This guide outlines a robust methodology for assessing the isotopic purity of commercially available this compound and presents a comparative table of hypothetical data to aid researchers in selecting the most suitable product for their needs.

Comparative Analysis of Isotopic Purity

The following table summarizes the hypothetical isotopic purity of this compound from three leading commercial suppliers, based on the analytical method described below. It is important to note that these are representative data and actual batch-to-batch variability may exist. Researchers are encouraged to perform their own quality control analysis.

SupplierProduct NumberStated Chemical PurityHypothetical Isotopic Purity (%) Hypothetical Abundance of Key Isotopologues (%)
d7 d6
Supplier A 860747>99% (TLC)98.51.2
Supplier B 1942907-50-7>99%99.20.6
Supplier C C181CD7≥98%97.81.8

Experimental Protocol: Assessing Isotopic Purity of this compound by LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the isotopic purity of commercially available this compound.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of each this compound standard in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution in methanol.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate the analyte of interest from any potential contaminants.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (d7): Precursor ion (m/z) -> Product ion (m/z)

    • Potential Isotopologues (d6, d5, etc.): Precursor ion (m/z) -> Product ion (m/z)

    • Unlabeled C18:1 Ceramide (d0): Precursor ion (m/z) -> Product ion (m/z)

4. Data Analysis:

  • Acquire the data in full scan mode to identify the molecular ions of the deuterated standard and its isotopologues.

  • Integrate the peak areas of the d7, d6, d5, and d0 species.

  • Calculate the isotopic purity using the following formula:

    • Isotopic Purity (%) = [Area(d7) / (Area(d7) + Area(d6) + Area(d5) + ... + Area(d0))] x 100

Visualizing the Workflow and Biological Context

To further aid in understanding, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the central role of ceramide in cellular signaling.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution hplc HPLC Separation working->hplc ms Mass Spectrometry hplc->ms Elution integration Peak Integration ms->integration calculation Purity Calculation integration->calculation result Isotopic Purity Report calculation->result Final Purity (%)

Caption: Experimental workflow for assessing the isotopic purity of this compound.

ceramide_signaling cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects de_novo De Novo Synthesis ceramide C18:1 Ceramide de_novo->ceramide sm_hydrolysis Sphingomyelin Hydrolysis sm_hydrolysis->ceramide apoptosis Apoptosis ceramide->apoptosis proliferation Cell Cycle Arrest/ Proliferation Inhibition ceramide->proliferation senescence Cellular Senescence ceramide->senescence inflammation Inflammation ceramide->inflammation

Caption: Simplified overview of major ceramide signaling pathways.

Conclusion

The isotopic purity of deuterated internal standards is a critical factor that can influence the accuracy of quantitative lipidomic studies. While most commercial suppliers provide products with high chemical purity, the isotopic distribution can vary. This guide provides researchers with a framework for assessing the isotopic purity of this compound and highlights the importance of in-house verification. By carefully selecting and validating their internal standards, researchers can enhance the reliability and reproducibility of their findings in the complex and dynamic field of lipid research.

References

Justification for selecting C18:1 Ceramide-d7 in a multi-analyte lipid panel.

Author: BenchChem Technical Support Team. Date: December 2025

Justification for Selecting C18:1 Ceramide-d7 in a Multi-Analyte Lipid Panel

A Comparative Guide for Accurate and Robust Lipid Quantification

In the field of lipidomics, the precise and accurate quantification of individual lipid species is paramount for understanding their roles in health and disease. This is particularly true for bioactive lipids like ceramides (B1148491), which are central players in signaling pathways that regulate apoptosis, cell growth, and stress responses.[1][2][3] When developing multi-analyte panels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is one of the most critical decisions affecting data quality and reliability.[4][5]

This guide provides a comprehensive justification for the selection of this compound as a premier internal standard for the quantification of ceramides within a multi-analyte lipid panel. It objectively compares its performance against other common standards and provides the experimental context for this recommendation.

The Gold Standard: Criteria for Internal Standard Selection

An ideal internal standard is a non-endogenous compound added to a sample at a known concentration before any sample processing steps.[5] Its primary role is to mimic the analyte of interest throughout the entire analytical workflow—from extraction to detection—to correct for procedural variations. Key selection criteria include:

  • Chemical and Physical Similarity : The IS should closely resemble the analyte to ensure similar behavior during extraction, chromatography, and ionization.[4]

  • Co-elution with Analyte : In LC-MS, the IS should elute at or very near the retention time of the analyte to ensure both experience the same matrix effects.[4]

  • Mass Spectrometric Resolution : The IS must be clearly distinguishable from the analyte by the mass spectrometer.

  • Absence in Sample : The IS must not be naturally present in the biological sample being analyzed.[4][6]

Stable isotope-labeled (SIL) compounds, such as this compound, are widely considered the "gold standard" because they are chemically and structurally identical to their endogenous counterparts, differing only in isotopic composition.[4][7] This ensures they fulfill the above criteria more effectively than other types of standards.

Comparison of Internal Standard Strategies for Ceramide Analysis

The choice of internal standard can significantly impact quantification. Below is a comparison of the most common strategies for ceramide analysis.

Performance Metric Stable Isotope-Labeled (SIL) IS (e.g., this compound) Odd-Chain/Structural Analog IS (e.g., C17:0 Ceramide) No Internal Standard
Analyte Recovery Correction Excellent: Near-identical chemical properties ensure it accurately tracks and corrects for loss of the endogenous analyte during sample preparation.Good: Structurally similar, but differences in acyl chain length can lead to slight variations in extraction efficiency and chromatographic behavior.Poor: Unable to account for any sample loss, leading to underestimation of analyte concentration.
Matrix Effect Compensation Excellent: Co-elutes perfectly with the endogenous analyte, ensuring both are subjected to the same degree of ion suppression or enhancement in the MS source.[4][8]Fair to Good: Elutes close to the analyte but not identically. May not fully compensate for matrix effects, especially in complex samples.[5]Poor: Provides no correction for matrix effects, a major source of quantitative inaccuracy and imprecision in LC-MS.[4]
Precision (%CV) Excellent (<10%): Robust correction for multiple sources of variation leads to highly reproducible measurements.Good (10-20%): Generally provides acceptable precision but can be less consistent than SIL standards.Poor (>20%): Highly variable results due to uncorrected errors in sample prep and analysis.
Accuracy (%Bias) Excellent (<5%): Provides the most accurate quantification by closely mimicking the analyte.Good (<15%): Can introduce a systematic bias if its response factor differs significantly from the endogenous analyte.Poor (Variable): Results are often inaccurate and unreliable.

Note: The performance values in this table are representative and can vary based on the specific assay, matrix, and instrumentation.

Why this compound is the Optimal Choice

Based on the comparison, this compound, a deuterated form of one of the most common ceramide species, emerges as the superior choice.[9][10]

  • Identical Chemical Behavior : Being chemically identical to endogenous C18:1 ceramide, the d7 version ensures the most accurate correction for sample loss during lipid extraction and processing.[4][6]

  • Optimal Matrix Effect Correction : It co-elutes perfectly with its non-labeled counterpart. This is critical because matrix components that elute at the same time can suppress or enhance the ionization of the analyte. By experiencing the exact same effect, the IS allows for a reliable ratiometric correction, leading to higher accuracy.[8]

  • Specificity and Mass Resolution : The seven deuterium (B1214612) atoms provide a distinct mass shift (+7 Da) that is easily resolved from the natural isotopic distribution of the endogenous C18:1 ceramide, preventing any signal overlap.[11]

  • Broad Applicability : While it is the ideal standard for C18:1 ceramide, its properties make it a suitable representative for other long-chain ceramides within the same class, improving quantification across a range of related species in a multi-analyte panel.

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams outline the central role of ceramides in cell signaling, the analytical workflow for their quantification, and the logic behind using an internal standard.

G cluster_pathway Ceramide Signaling Pathway Stress Stress Stimuli (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates Cer C18:1 Ceramide SMase->Cer hydrolyzes Sphingomyelin to SM Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Cer->PP2A activates Apoptosis Apoptosis / Cell Cycle Arrest PP2A->Apoptosis leads to

Caption: Simplified ceramide signaling pathway initiated by stress.[1][12][13]

G cluster_workflow Lipidomics Experimental Workflow Sample 1. Biological Sample (Plasma, Tissue, etc.) Spike 2. Spike with This compound IS Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 6. Data Processing (Ratio of Analyte/IS) LCMS->Data Quant 7. Absolute Quantification Data->Quant

Caption: Standard experimental workflow for ceramide quantification.

G cluster_logic Logic of Internal Standard Correction Variation Sources of Variation (Extraction Loss, Ion Suppression) Analyte Endogenous Analyte (C18:1 Ceramide) Measured Signal (Area_A) Affected by Variation Variation->Analyte:s IS Internal Standard (this compound) Known Amount Added Measured Signal (Area_IS) Affected by Variation Variation->IS:s Ratio Corrected Value Ratio = Area_A / Area_IS Analyte->Ratio IS->Ratio

Caption: Ratiometric correction logic using a stable isotope-labeled IS.

Experimental Protocols

Reproducible and accurate data relies on meticulous and well-documented protocols. The following are standard procedures for ceramide analysis.

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for extracting total lipids from biological samples.[14][15][16][17]

  • Sample Preparation : Homogenize tissue samples or use a known volume of liquid samples (e.g., 100 µL of plasma).

  • Internal Standard Spiking : To the homogenized sample, add a precise amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol). This should be the very first step before any solvents are added.[15]

  • Monophasic Mixture Creation : Add a 2:1 (v/v) mixture of Chloroform (B151607):Methanol to the sample to achieve a final solvent ratio of Chloroform:Methanol:Water of 1:2:0.8 (v/v/v), accounting for the water in the sample. Vortex vigorously for 2 minutes.

  • Phase Separation : Add 1 part chloroform and 1 part water (relative to the initial 1 part chloroform) to the mixture. Vortex again for 2 minutes.

  • Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection : Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, taking care not to disturb the protein disk at the interface.[15]

  • Drying : Evaporate the solvent to dryness under a stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 Acetonitrile:Water).

LC-MS/MS Analysis Protocol

This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of ceramides.[18][19][20]

  • Chromatographic System : A UPLC/UHPLC system is recommended for optimal resolution.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating ceramide species.[18][19]

  • Mobile Phase A : 60:40 Acetonitrile:Water (v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]

  • Mobile Phase B : 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 55°C.

  • Gradient Elution :

    • 0-2 min: Hold at 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • C18:1 Ceramide (Analyte) : Precursor ion [M+H]+ m/z 564.5 → Product ion m/z 264.3

    • This compound (IS) : Precursor ion [M+H]+ m/z 571.5 → Product ion m/z 264.3

Note: The product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone, which is common to both the analyte and the IS after collision-induced dissociation. The precursor ions are selected based on the mass of the respective molecules.

Conclusion

For high-quality, reliable, and reproducible quantitative data in a multi-analyte lipid panel, the choice of internal standard is non-negotiable. Stable isotope-labeled standards represent the pinnacle of analytical rigor. This compound is an exemplary choice, offering near-perfect correction for analytical variability due to its identical chemical nature to the endogenous analyte. Its use minimizes errors from sample loss and matrix effects, thereby ensuring the highest degree of accuracy and precision. For researchers seeking to generate robust and defensible lipidomics data, the incorporation of this compound is a scientifically sound and justified decision.

References

Safety Operating Guide

Personal protective equipment for handling C18:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling C18:1 Ceramide-d7 in a research environment. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain experimental integrity.

Emergency Contact Information:

  • Spill: [Insert specific contact information for your institution's safety office]

  • Exposure: [Insert specific contact information for occupational health or emergency services]

  • Fire: [Insert specific emergency number, e.g., 911]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated bioactive lipid. While some suppliers may not classify it as hazardous, others provide a Safety Data Sheet (SDS) indicating significant risks. Therefore, it is crucial to handle this compound with caution.[1][2]

Signal Word: Danger[1]

Hazard Statements:

  • Flammable liquid and vapor.[1]

  • Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause drowsiness or dizziness.[1]

  • Suspected of causing cancer.[1]

  • Causes damage to organs.[1]

Due to these potential hazards, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.[3]

Protection Type Required PPE Additional Recommendations
Eye Protection Chemical safety goggles with side shields.[3][4]A face shield should be worn in addition to goggles when there is a splash hazard.[5]
Hand Protection Nitrile gloves.[3][6]Double-gloving is recommended for prolonged handling or risk of direct contact. Change gloves immediately if contaminated.[3][7]
Body Protection A fully buttoned, fire-resistant lab coat.[3][6]For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown.[3]
Respiratory Protection A NIOSH-approved respirator is necessary for procedures that may generate dust or aerosols (e.g., weighing the solid form if not in solution).[3]Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Foot Protection Closed-toe shoes.[6]---

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and contamination risks.[3] this compound is typically supplied as a solution and should be stored at -20°C.[1][8]

1. Preparation and Acclimatization:

  • Designate a specific work area within a chemical fume hood for handling the compound.[3]

  • Before use, allow the vial to equilibrate to room temperature to prevent condensation, which could compromise the compound's integrity.

  • Ensure all necessary equipment (e.g., calibrated pipettes, sterile vials, etc.) is clean and readily accessible within the fume hood.

2. Aliquoting and Dilution:

  • Perform all manipulations within the chemical fume hood to minimize inhalation exposure.

  • To prevent oxidation and contamination, consider working under an inert atmosphere, such as dry nitrogen or argon.[9]

  • Use calibrated pipettes for accurate measurement and to prepare working solutions.

  • The choice of solvent is critical; methanol (B129727) is a common solvent for creating stock solutions.[9] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[9]

  • Prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.[9]

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • Keep containers closed when not in use to prevent evaporation and contamination.[10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4] Treat all waste as hazardous chemical waste.[4]

Waste Type Disposal Procedure
Solid Waste All solid waste contaminated with the compound (e.g., empty vials, pipette tips, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[4] The container should be compatible with the solvents used.
Empty Containers The original container, even if "empty," may retain residue and should be disposed of as hazardous waste.[10] If regulations permit, triple rinsing with a suitable solvent can render the container non-hazardous; however, the rinsate must be collected and treated as hazardous liquid waste.[10]

Waste Storage and Collection:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4]

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[4]

  • When the container is full, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed waste disposal service.[4]

Workflow and Safety Diagram

G Safe Handling and Disposal Workflow for this compound prep 1. Preparation - Don PPE - Work in fume hood - Equilibrate compound handle 2. Handling & Use - Aliquot/dilute - Use inert atmosphere - Label all solutions prep->handle spill Spill or Exposure Event handle->spill if spill/exposure decon 3. Decontamination - Clean work area - Decontaminate equipment handle->decon emergency Follow Emergency Protocol - Evacuate if necessary - Notify supervisor - Seek medical attention spill->emergency waste 4. Waste Segregation - Solid Waste (gloves, tips) - Liquid Waste (solutions) decon->waste dispose 5. Disposal - Store in labeled containers - Arrange for EHS pickup waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.